7-Chloro-3-(chloromethyl)isoquinoline
Description
BenchChem offers high-quality 7-Chloro-3-(chloromethyl)isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-3-(chloromethyl)isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-3-(chloromethyl)isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c11-5-10-4-7-1-2-9(12)3-8(7)6-13-10/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZTUNJPLVGHJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Chloro-3-(chloromethyl)isoquinoline for Advanced Research
This guide provides a comprehensive technical overview of 7-Chloro-3-(chloromethyl)isoquinoline, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. This document delves into its physical and chemical properties, spectroscopic profile, reactivity, and potential applications, with a focus on providing practical insights for its use in a laboratory setting.
Structural and Physicochemical Profile
7-Chloro-3-(chloromethyl)isoquinoline is a disubstituted isoquinoline derivative with the molecular formula C₁₀H₇Cl₂N. The presence of a chlorine atom on the benzene ring and a chloromethyl group on the pyridine ring imparts distinct reactivity and potential for further functionalization.
Table 1: Physicochemical Properties of 7-Chloro-3-(chloromethyl)isoquinoline and Related Analogues
| Property | 7-Chloro-3-(chloromethyl)isoquinoline (Predicted) | 3-(Chloromethyl)isoquinoline (Predicted)[1] | Isoquinoline (Experimental)[2][3] |
| CAS Number | 1079652-68-8 | 147937-36-8 | 119-65-3 |
| Molecular Formula | C₁₀H₇Cl₂N | C₁₀H₈ClN | C₉H₇N |
| Molecular Weight | 212.08 g/mol | 177.63 g/mol [4] | 129.16 g/mol [3] |
| Appearance | Off-white to light yellow solid (predicted) | Off-white to light yellow Solid[1] | Colorless oily liquid or hygroscopic platelets[3] |
| Melting Point | Data not available | Data not available | 26-28 °C[3] |
| Boiling Point | > 310.8 °C | 310.8 ± 17.0 °C[1] | 242 °C[3] |
| Density | > 1.229 g/cm³ | 1.229 ± 0.06 g/cm³[1] | 1.099 g/cm³[3] |
| Solubility | Predicted to be soluble in common organic solvents like ethanol, acetone, and diethyl ether; poorly soluble in water.[3][5] | Data not available | Poorly soluble in water; dissolves well in common organic solvents and dilute acids.[3] |
| pKa (of conjugate acid) | < 4.07 | 4.07 ± 0.30[1] | 5.14[3] |
Note: The properties for 7-Chloro-3-(chloromethyl)isoquinoline are predicted based on the properties of its parent compound and similar substituted isoquinolines. The presence of the second chlorine atom is expected to increase the molecular weight, boiling point, and density compared to 3-(chloromethyl)isoquinoline.
Spectroscopic Analysis (Predicted)
Due to the lack of publicly available experimental spectra for 7-Chloro-3-(chloromethyl)isoquinoline, this section provides predicted spectroscopic data based on established principles and data from analogous compounds. These predictions are invaluable for the initial identification and characterization of the compound in a research setting.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 7-Chloro-3-(chloromethyl)isoquinoline in CDCl₃ would exhibit distinct signals for the aromatic protons and the chloromethyl group. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms.
Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.1 | s | 1H | H-1 | The proton at C-1 is significantly deshielded due to its proximity to the electronegative nitrogen atom. |
| ~8.2 | s | 1H | H-4 | The proton at C-4 is deshielded by the aromatic system and the adjacent nitrogen. |
| ~8.0 | d | 1H | H-8 | Aromatic proton on the benzene ring, likely a doublet due to coupling with H-7 (if present). |
| ~7.8 | d | 1H | H-5 | Aromatic proton on the benzene ring, likely a doublet due to coupling with H-6. |
| ~7.6 | dd | 1H | H-6 | Aromatic proton on the benzene ring, appearing as a doublet of doublets due to coupling with H-5 and H-8. |
| ~4.8 | s | 2H | -CH₂Cl | The methylene protons of the chloromethyl group are expected to appear as a singlet, deshielded by the adjacent chlorine atom and the aromatic ring. |
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the heteroatoms and the aromatic system.
Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~152 | C-1 | Carbon adjacent to nitrogen is significantly deshielded. |
| ~145 | C-3 | Carbon attached to the chloromethyl group and adjacent to nitrogen. |
| ~138 | C-4a | Quaternary carbon at the ring junction. |
| ~136 | C-7 | Carbon atom bearing the chlorine substituent. |
| ~130 | C-8a | Quaternary carbon at the ring junction. |
| ~129 | C-5 | Aromatic CH carbon. |
| ~128 | C-8 | Aromatic CH carbon. |
| ~127 | C-6 | Aromatic CH carbon. |
| ~122 | C-4 | Aromatic CH carbon. |
| ~45 | -CH₂Cl | Carbon of the chloromethyl group, shifted downfield by the chlorine atom. |
Mass Spectrometry
The electron ionization (EI) mass spectrum of 7-Chloro-3-(chloromethyl)isoquinoline is expected to show a prominent molecular ion peak. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A cluster of peaks will be observed due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The M⁺ peak will be at m/z 211, the M+2 peak at m/z 213, and the M+4 peak at m/z 215, with relative intensities of approximately 9:6:1.
-
Loss of Cl: A fragment corresponding to the loss of a chlorine radical from the chloromethyl group ([M-Cl]⁺) would be observed at m/z 176.
-
Loss of CH₂Cl: Fragmentation involving the loss of the entire chloromethyl group ([M-CH₂Cl]⁺) would lead to a fragment at m/z 162.
-
Isoquinoline Core Fragmentation: Further fragmentation of the isoquinoline ring system would produce characteristic ions.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds, as well as the C-Cl bonds.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620-1580 | Medium-Strong | C=C and C=N ring stretching |
| 1500-1400 | Medium-Strong | Aromatic C=C stretching |
| 850-750 | Strong | C-H out-of-plane bending |
| 800-600 | Medium-Strong | C-Cl stretch (aryl and alkyl) |
Reactivity and Synthetic Pathways
The chemical reactivity of 7-Chloro-3-(chloromethyl)isoquinoline is dictated by the isoquinoline core and the two chloro substituents.
Reactivity of the Isoquinoline Core
-
Electrophilic Substitution: The benzene ring of the isoquinoline nucleus is more susceptible to electrophilic attack than the pyridine ring. Electrophilic substitution reactions, such as nitration and halogenation, are expected to occur primarily at positions 5 and 8.[8]
-
Nucleophilic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at positions 1 and 3. However, the presence of the chloromethyl group at position 3 already represents a site of high reactivity.
Reactivity of the Chloromethyl Group
The chloromethyl group at the 3-position is a highly reactive benzylic-type halide. It readily undergoes nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles, including:
-
Amines: To form various substituted aminomethylisoquinolines.
-
Alcohols/Phenols: To yield ether derivatives.
-
Thiols: To produce thioethers.
-
Cyanide: To introduce a cyanomethyl group, which can be further elaborated.
This reactivity makes 7-Chloro-3-(chloromethyl)isoquinoline a valuable building block for the synthesis of a diverse library of isoquinoline derivatives.
Synthetic Approaches
The synthesis of 7-Chloro-3-(chloromethyl)isoquinoline can be envisioned through multi-step sequences starting from commercially available precursors. A plausible, though not experimentally verified, synthetic route is outlined below. The general principles of isoquinoline synthesis often involve the cyclization of a substituted phenethylamine or a related precursor.[9][10]
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of 7-Chloro-3-(chloromethyl)isoquinoline.
Step-by-Step Conceptual Protocol:
-
Preparation of the Precursor: Synthesis of a suitably substituted phenethylamine derivative bearing a chlorine atom at the meta position of the phenyl ring.
-
Acylation: Acylation of the phenethylamine with an appropriate acylating agent to form an N-acylphenethylamine.
-
Bischler-Napieralski Reaction: Cyclization of the N-acylphenethylamine using a dehydrating agent (e.g., POCl₃ or P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.
-
Dehydrogenation: Aromatization of the dihydroisoquinoline to the corresponding isoquinoline using a dehydrogenating agent like palladium on carbon (Pd/C).
-
Chloromethylation: Introduction of the chloromethyl group at the 3-position. This can be a challenging step and may require specific reaction conditions to achieve the desired regioselectivity.
Applications in Drug Discovery
The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[11] The presence of two reactive chlorine atoms in 7-Chloro-3-(chloromethyl)isoquinoline makes it an attractive starting material for the synthesis of novel drug candidates.
Potential Therapeutic Areas:
-
Anticancer Agents: Many isoquinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases.[11]
-
Antimicrobial Agents: The isoquinoline nucleus is a component of several natural and synthetic antimicrobial compounds.
-
Neurological Disorders: Derivatives of isoquinoline have been investigated for their potential in treating neurological conditions.[4]
The chloromethyl group serves as a handle for introducing diverse functionalities, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Caption: Workflow for utilizing 7-Chloro-3-(chloromethyl)isoquinoline in drug discovery.
Safety and Handling
Given the lack of specific toxicological data for 7-Chloro-3-(chloromethyl)isoquinoline, it should be handled with the utmost care, assuming it is a hazardous substance. The following precautions are based on the general toxicity of chlorinated aromatic compounds and related nitrogen heterocycles.[12]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Potential Hazards (Inferred):
-
Toxicity: Likely to be toxic if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Carcinogenicity: Some chlorinated aromatic compounds are known or suspected carcinogens. The carcinogenic potential of this specific compound is unknown.
A comprehensive risk assessment should be conducted before handling this compound. Consult the Safety Data Sheet (SDS) from the supplier for any available specific handling and toxicity information.
Experimental Protocols
Protocol for ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of 7-Chloro-3-(chloromethyl)isoquinoline and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
-
Data Processing: Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum.
Protocol for Mass Spectrometry Analysis (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use standard electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions.
Protocol for Infrared (IR) Spectroscopy Analysis (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Collect the spectrum of the sample. The instrument will automatically subtract the background.
-
Data Analysis: Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule.
References
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. 2024.
- 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry. 1989.
- Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. 2021.
- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. 2020.
- Mass Spectrometry - Fragmentation P
- Linear correlation between the experimental and calculated 13C NMR chemical shifts for 7.
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry. 2001.
-
3-(Chloromethyl)isoquinoline hydrochloride. MySkinRecipes. [Link]
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. 2024.
- SAFETY D
- 1H NMR (600 MHz, CDCl3) δ 7. Beilstein Journal of Organic Chemistry.
- CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. University of Colorado Boulder.
- Fragmentation pattern of isoquinoline (Scheme 3).
-
7-Chloro-3-methyl-1(2H)-isoquinolinone. PubChem. [Link]
-
1-chloro-3-(chloromethyl)isoquinoline. American Elements. [Link]
- SAFETY D
-
Isoquinoline (CAS 119-65-3) - Chemical & Physical Properties. Cheméo. [Link]
-
Isoquinoline. Wikipedia. [Link]
- Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II)
- Triangulation of pharmacoepidemiology and laboratory science to tackle otic quinolone safety. Basic & Clinical Pharmacology & Toxicology. 2022.
-
Interpreting Infrared Spectra. Specac Ltd. [Link]
- Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal of Applied Physics. 2012.
-
7-Chloro-3-methylquinoline. PubChem. [Link]
- The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry. 2007.
- Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
-
IR Absorption Table. University of California, Los Angeles. [Link]
- MASS SPECTROMETRY: FRAGMENTATION P
-
Isoquinoline synthesis. Organic Chemistry Portal. [Link]
- PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. 2005.
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- 1H NMR (DMSO-d6, 500 MHz) δ 7.86 (1H, d, J=8.8 Hz, H-11), 7.58. Royal Society of Chemistry.
-
mass spectra - the M+2 peak. Chemguide. [Link]
-
Reactivity of Isoquinoline. YouTube. [Link]
-
3-(Chloromethyl)isoquinoline hydrochloride. MySkinRecipes. [Link]
-
Showing Compound Isoquinoline (FDB012557). FooDB. [Link]
Sources
- 1. 3-(Chloromethyl)isoquinoline | 147937-36-8 [amp.chemicalbook.com]
- 2. Isoquinoline (CAS 119-65-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. 3-(Chloromethyl)isoquinoline | C10H8ClN | CID 12874870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Chloromethyl)isoquinoline hydrochloride [myskinrecipes.com]
- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. mdpi.com [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Solubility of 7-Chloro-3-(chloromethyl)isoquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloro-3-(chloromethyl)isoquinoline is a halogenated heterocyclic compound whose utility in medicinal chemistry and materials science is intrinsically linked to its solubility characteristics. As a synthetic intermediate, its dissolution behavior in various organic solvents is a critical parameter for reaction kinetics, purification, and formulation. This guide provides a comprehensive overview of the physicochemical properties of 7-Chloro-3-(chloromethyl)isoquinoline, discusses the theoretical factors governing its solubility, and presents a standardized experimental protocol for its empirical determination. While quantitative solubility data for this specific molecule is not widely published, this document consolidates information on the parent isoquinoline structure and provides a robust framework for researchers to determine solubility in their own laboratory settings, ensuring reliable and reproducible results.
Introduction: The Significance of Solubility
7-Chloro-3-(chloromethyl)isoquinoline belongs to the isoquinoline class of compounds, which are structural isomers of quinoline composed of a benzene ring fused to a pyridine ring.[1] The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous naturally occurring alkaloids with significant biological activity, such as papaverine and morphine.[1][2] The title compound is a functionalized derivative, featuring a chloro-substituent on the benzene ring and a reactive chloromethyl group, making it a valuable building block for synthesizing more complex molecules in drug discovery programs.[3][4]
The success of any chemical synthesis or formulation process hinges on the solubility of its components. For a research scientist, understanding the solubility of 7-Chloro-3-(chloromethyl)isoquinoline is paramount for:
-
Reaction Solvent Selection: Ensuring the compound remains in solution for homogenous reaction kinetics.
-
Purification Strategies: Selecting appropriate solvents for crystallization or chromatography.
-
Formulation Development: Creating stable solutions for biological assays or preclinical studies.
-
Process Scale-Up: Predicting behavior in large-scale manufacturing processes.
This guide serves as a primary resource for understanding and determining the solubility of this important synthetic intermediate.
Physicochemical Properties
The solubility of a compound is governed by its intrinsic physicochemical properties. While specific experimental data for 7-Chloro-3-(chloromethyl)isoquinoline is limited, we can infer its likely behavior from its structure and data on related compounds.
| Property | Value (Predicted/Inferred) | Source/Comment |
| Chemical Formula | C₁₀H₇Cl₂N | - |
| Molecular Weight | 212.08 g/mol | Calculated |
| Appearance | Likely an off-white to light yellow solid | Based on similar compounds.[5] |
| pKa (Strongest Basic) | 4.07 ± 0.30 | Predicted for the parent 3-(chloromethyl)isoquinoline. The electron-withdrawing chloro group at position 7 would likely decrease this value slightly.[5] |
| Polarity | Moderately Polar | The presence of the nitrogen atom and two chlorine atoms imparts polarity. |
The parent compound, isoquinoline, is described as a weak base that is poorly soluble in water but dissolves well in common organic solvents like ethanol, acetone, and diethyl ether.[6][7] It is also soluble in dilute acids due to the protonation of the nitrogen atom.[1] Given the addition of two chloro-substituents, 7-Chloro-3-(chloromethyl)isoquinoline is expected to exhibit enhanced solubility in non-polar and moderately polar organic solvents compared to water.
Factors Influencing Solubility in Organic Solvents
The principle of "like dissolves like" is the foundation for predicting solubility. The dissolution of 7-Chloro-3-(chloromethyl)isoquinoline will be dictated by the balance of intermolecular forces between the solute and the solvent.
Diagram: Molecular Interactions Governing Solubility
Caption: Intermolecular forces between the solute and different solvent classes.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): This class of solvents is predicted to be highly effective. Their polarity can engage in strong dipole-dipole interactions with the polar C-Cl bonds and the nitrogen lone pair of the isoquinoline ring.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents should also be effective. While the solute cannot donate hydrogen bonds, the nitrogen atom can act as a hydrogen bond acceptor.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): Solubility is expected to be moderate. The aromatic core and alkyl halide portions of the molecule will have favorable van der Waals interactions with these solvents. Dichloromethane, due to its ability to participate in dipole interactions, may be more effective than hexane.
Experimental Protocol for Solubility Determination
To obtain reliable and quantitative solubility data, a standardized experimental procedure is essential. The Shake-Flask Method, as described in OECD Guideline 105, is a robust and widely accepted technique for determining the solubility of substances.[8][9][10]
Diagram: Shake-Flask Solubility Determination Workflow
Caption: Standard workflow for the OECD 105 shake-flask method.
Step-by-Step Methodology
1. Materials and Equipment:
-
7-Chloro-3-(chloromethyl)isoquinoline (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or vortex mixer with temperature control
-
Centrifuge
-
Solvent-compatible syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument.
2. Preliminary Test:
-
To estimate the approximate solubility, add the solute in small, weighed portions to a known volume of solvent at the test temperature. Shake vigorously after each addition until a saturated solution with excess solid is clearly visible. This helps determine the appropriate amount of substance to use for the definitive test.[8]
3. Definitive Test Protocol:
-
Preparation: Add an excess amount of the solid compound (determined from the preliminary test) to a series of vials, each containing a precisely known volume of a different organic solvent.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate the samples for a period sufficient to reach equilibrium (typically 24 to 48 hours). The equilibration time should be long enough that concentrations measured at two successive time points are identical.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete removal of particulate matter, centrifuge the vials at a high speed.[9] Carefully draw the clear supernatant using a syringe and pass it through a solvent-compatible syringe filter.
-
Quantification:
-
Prepare a stock solution of the compound in a suitable solvent (one in which it is freely soluble) of a precisely known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Analyze the calibration standards using HPLC-UV to generate a standard curve (Peak Area vs. Concentration).
-
Accurately dilute a known volume of the filtered supernatant from the test sample and analyze it under the same HPLC conditions.
-
-
Calculation: Using the regression equation from the standard curve, calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the final solubility of the compound in that solvent. Report the results in mg/mL or mol/L at the specified temperature.
4. Safety and Handling:
-
Always handle chemical substances in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[11][12]
-
Consult the Safety Data Sheet (SDS) for 7-Chloro-3-(chloromethyl)isoquinoline and all solvents used for specific hazard information.[13][14]
Conclusion
References
- Tutorsglobe.com. Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Accessed February 2024.
- OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Published 1995.
- Bople, A. et al. Determining the water solubility of difficult-to-test substances: A tutorial review. Published in Environmental Toxicology and Chemistry.
- Ataman Kimya. ISOQUINOLINE. Accessed February 2024.
- Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Accessed February 2024.
- Wikipedia. Isoquinoline.
- Phytosafe. OECD 105. Accessed February 2024.
- Slideshare. Fused heterocyclic compound isoquinoline.
- PubChem. 7-Chloro-3-methylquinoline.
- OECD. OECD Guideline for the Testing of Chemicals - Partition Coefficient (n-octanol/water): Shake Flask Method. Published 1995.
- PubChem. 7-Chloro-3-methyl-1(2H)-isoquinolinone.
- Chemcia Scientific.
- Fisher Scientific. Safety Data Sheet - Isoquinoline. Revised December 2025.
- BASF. Safety data sheet - Facet. Revised February 2026.
- TargetMol.
- CDH Fine Chemical. Iso Quinoline Tech.
- MySkinRecipes.
- Sigma-Aldrich. 7-bromo-3-(chloro methyl)isoquinoline. Accessed February 2024.
- ChemicalBook. 3-(Chloromethyl)isoquinoline. Accessed February 2024.
- FooDB. Showing Compound Isoquinoline (FDB012557). Accessed February 2024.
- Benchchem. 7-(Chloromethyl)quinoline. Accessed February 2024.
Sources
- 1. tutorsglobe.com [tutorsglobe.com]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. Methyl 3-chloroisoquinoline-7-carboxylate [myskinrecipes.com]
- 4. 7-(Chloromethyl)quinoline | 97850-40-3 | Benchchem [benchchem.com]
- 5. 3-(Chloromethyl)isoquinoline | 147937-36-8 [amp.chemicalbook.com]
- 6. Isoquinoline - Wikipedia [en.wikipedia.org]
- 7. Fused heterocyclic compound isoquinoline | PPTX [slideshare.net]
- 8. oecd.org [oecd.org]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. OECD 105 - Phytosafe [phytosafe.com]
- 11. chemcia.com [chemcia.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. download.basf.com [download.basf.com]
The Isoquinoline Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold, a nitrogen-containing heterocyclic framework, stands as one of the most significant structural motifs in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products, particularly alkaloids, and its role as the foundational core of numerous synthetic therapeutic agents underscore its "privileged" status in drug discovery.[3][4] This guide provides a comprehensive exploration of the isoquinoline core, from its fundamental chemical properties and natural origins to its diverse pharmacological applications and the synthetic strategies employed for its construction. We will delve into the intricate structure-activity relationships that govern its biological effects, examine key mechanisms of action, and provide practical insights into its application in the development of novel therapeutics for complex diseases.
The Isoquinoline Framework: Structure, Properties, and Natural Significance
The isoquinoline molecule is a benzopyridine, comprising a benzene ring fused to a pyridine ring.[5][6] It is a structural isomer of quinoline, with the nitrogen atom located at position 2.[5] This seemingly simple structural variation imparts distinct electronic properties and reactivity, making the isoquinoline scaffold a highly versatile template for molecular design.[7]
Chemical Properties:
-
Basicity: Isoquinoline is a weak base with a pKa of 5.14.[5][6] The lone pair of electrons on the nitrogen atom can accept a proton, allowing for the formation of salts with strong acids.[5][6] This property is crucial for the solubility and formulation of many isoquinoline-based drugs.
-
Aromaticity: The fused ring system is aromatic, conferring significant stability to the molecule.[7] It undergoes electrophilic substitution reactions, though the nitrogen atom influences the electron distribution and directs the reactivity at various positions.[7]
-
Physical State: In its pure form, isoquinoline is a colorless, hygroscopic liquid or crystalline solid with a characteristic, unpleasant odor.[5][6]
Natural Occurrence: A Cornucopia of Alkaloids The isoquinoline core is the backbone of a massive and structurally diverse family of natural products known as isoquinoline alkaloids.[3][8] These compounds are predominantly found in higher plants and are biosynthesized from the amino acids tyrosine or phenylalanine.[3][5] They can be categorized into several major subgroups based on their structural complexity:
-
Simple Isoquinolines: The basic isoquinoline skeleton with various substitutions.
-
Benzylisoquinolines: Featuring a benzyl group typically at the C1 position, this class is a key biosynthetic precursor to many other complex alkaloids.[8]
-
Protoberberines: A large group characterized by a tetracyclic ring system, including well-studied compounds like berberine and palmatine.[8][9]
-
Aporphines: Formed through intramolecular rearrangement of benzylisoquinolines.
-
Benzophenanthridines: Possess a distinct four-ring system and include alkaloids like sanguinarine.[10]
-
Morphinans: This class includes the potent opioid analgesics morphine and codeine, which feature a complex pentacyclic structure derived from benzylisoquinoline precursors.[5]
-
Phthalideisoquinolines: Characterized by a lactone ring, with noscapine being a prominent example.[8]
The vast structural diversity of these natural alkaloids has provided an invaluable starting point for drug discovery, offering a rich library of compounds with a wide range of biological activities.[11][12]
The Pharmacological Landscape of Isoquinoline Derivatives
The isoquinoline scaffold is associated with an exceptionally broad spectrum of pharmacological activities, targeting a multitude of biological pathways and protein classes.[2][4] This versatility is a primary reason for its enduring importance in medicinal chemistry.
Anticancer Activity
Isoquinoline derivatives exhibit potent antiproliferative effects through diverse mechanisms of action.[4]
-
DNA Intercalation and Topoisomerase Inhibition: Many planar isoquinoline alkaloids, such as berberine and sanguinarine, can insert themselves between the base pairs of DNA.[5][13] This interaction can disrupt DNA replication and transcription.[5] Furthermore, some derivatives act as potent inhibitors of topoisomerase I and II, enzymes critical for resolving DNA supercoiling during replication, leading to cell cycle arrest and apoptosis.[4]
-
Microtubule Disruption: Compounds like noscapine, a phthalideisoquinoline alkaloid, have been shown to bind to tubulin and alter microtubule dynamics, arresting cancer cells in mitosis and triggering apoptosis.[7]
-
Signaling Pathway Modulation: Synthetic and natural isoquinolines can modulate key oncogenic signaling pathways. For instance, they can inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, or suppress the activity of transcription factors like NF-κB, which is involved in inflammation and cell survival.[4][5]
Antimicrobial and Antiviral Activity
The isoquinoline core is present in many agents effective against bacteria, fungi, protozoa, and viruses.
-
Antibacterial/Antifungal: Berberine has demonstrated broad-spectrum activity against bacteria and fungi, including drug-resistant strains like MRSA.[7][8] Its mechanism involves disrupting the cell membrane and inhibiting key metabolic processes.[7]
-
Antiviral: Isoquinoline alkaloids have shown promise as antiviral agents. Berberine can inhibit the replication of various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV), by interfering with viral DNA synthesis and reverse transcriptase activity.[8] Other derivatives, like certain benzophenanthridines, have also been identified as inhibitors of HIV reverse transcriptase.[9]
Anti-inflammatory and Analgesic Effects
-
Anti-inflammatory: Several isoquinoline alkaloids, notably berberine and tetrandrine, possess significant anti-inflammatory properties.[9][14] They can inhibit the production of pro-inflammatory mediators such as cytokines, cyclooxygenase (COX-2), and inducible nitric oxide synthase (iNOS).[9]
-
Analgesic: The most famous isoquinoline-derived drugs are the morphinan alkaloids, morphine and codeine. They exert their powerful analgesic effects by acting as agonists at opioid receptors in the central nervous system.[5] Papaverine, another natural alkaloid, acts as a smooth muscle relaxant and vasodilator.[13]
Applications in Neurodegenerative and Cardiovascular Diseases
The structural framework of isoquinoline is being explored for its potential in treating complex multifactorial diseases.[11]
-
Neuroprotection: Certain isoquinolines have shown potential in models of Alzheimer's and Parkinson's diseases, often due to their antioxidant and anti-inflammatory properties.[11][12]
-
Cardiovascular Effects: Drugs like quinapril, an angiotensin-converting enzyme (ACE) inhibitor, incorporate a tetrahydroisoquinoline moiety and are used to treat hypertension.[5] Berberine has also been studied for its beneficial effects on cardiovascular health, including lipid-lowering properties.[14]
Table 1: Representative Isoquinoline-Based Drugs and Their Mechanisms
| Drug/Compound | Therapeutic Class | Core Structure Type | Primary Mechanism of Action |
| Morphine | Opioid Analgesic | Morphinan | µ-opioid receptor agonist.[5] |
| Papaverine | Vasodilator | Benzylisoquinoline | Non-specific phosphodiesterase inhibitor, leading to smooth muscle relaxation.[13] |
| Berberine | Multiple (Anticancer, Antimicrobial, etc.) | Protoberberine | Multi-target; includes DNA intercalation, topoisomerase inhibition, and modulation of various signaling pathways.[8][14] |
| Quinapril | Antihypertensive | Tetrahydroisoquinoline (synthetic) | Angiotensin-Converting Enzyme (ACE) inhibitor.[5][15] |
| Tubocurarine | Neuromuscular Blocker | Bis-benzylisoquinoline | Nicotinic acetylcholine receptor antagonist at the neuromuscular junction.[5] |
| Noscapine | Antitussive / Anticancer (investigational) | Phthalideisoquinoline | Central antitussive action; binds to tubulin to disrupt microtubule function.[7] |
Synthetic Strategies for the Isoquinoline Core
The construction of the isoquinoline skeleton is a cornerstone of heterocyclic chemistry. Several classical named reactions have been developed, each offering a distinct pathway to access the core structure and its derivatives. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.
Bischler-Napieralski Synthesis
This is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to the fully aromatic isoquinoline.
-
Mechanism: The reaction involves the intramolecular cyclization of a β-phenylethylamine that has been acylated. The cyclization is promoted by a dehydrating agent, typically a Lewis acid like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[15]
-
Causality: The electron-rich benzene ring of the β-phenylethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide (or its activated form). The reaction is driven by the formation of the stable six-membered heterocyclic ring. The presence of electron-donating groups on the benzene ring facilitates the cyclization by increasing its nucleophilicity.
Pictet-Spengler Synthesis
This reaction is particularly valuable for the synthesis of tetrahydroisoquinolines (THIQs), a core structure in many natural alkaloids.[15]
-
Mechanism: It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (imine), followed by an acid-catalyzed intramolecular cyclization (an electrophilic aromatic substitution).[15]
-
Causality: The reaction proceeds under mild conditions, especially when the aromatic ring is activated with electron-donating groups.[15] This biomimetic reaction is believed to be involved in the natural biosynthesis of many isoquinoline alkaloids.
Pomeranz-Fritsch Reaction
This method provides a direct route to the aromatic isoquinoline ring system.
-
Mechanism: An acid-catalyzed reaction between a benzaldehyde and an aminoacetoaldehyde diethyl acetal.[6] The reaction proceeds through the formation of an intermediate which then cyclizes and eliminates water and ethanol to form the aromatic isoquinoline.
Workflow for Selecting a Synthetic Route
The decision to use a specific synthetic route is a critical aspect of the drug development process. The following diagram illustrates a simplified logic flow for this selection.
Caption: Logical workflow for selecting a classical synthetic route.
Experimental Protocol: Bischler-Napieralski Synthesis of a Dihydroisoquinoline
This protocol describes a representative synthesis of a 1-substituted-3,4-dihydroisoquinoline, a key intermediate for many isoquinoline-based compounds. The self-validating nature of this protocol lies in the characterization steps (TLC, NMR) that confirm the reaction's progress and the product's identity.
Objective: To synthesize 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline from N-acetyl-3,4-dimethoxyphenethylamine.
Materials:
-
N-acetyl-3,4-dimethoxyphenethylamine (1.0 eq)
-
Phosphoryl chloride (POCl₃) (2.0 eq)
-
Anhydrous Toluene
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve N-acetyl-3,4-dimethoxyphenethylamine (1.0 eq) in anhydrous toluene (approx. 10 mL per gram of starting material).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add phosphoryl chloride (2.0 eq) dropwise to the stirred solution. Causality Note: POCl₃ is a powerful dehydrating and activating agent. Slow addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.
-
Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 110 °C). Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol eluent system) until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. Safety Note: This step quenches the excess reactive POCl₃ and is highly exothermic. Perform this in a fume hood with caution.
-
Workup - Basification & Extraction: Make the aqueous solution basic (pH > 10) by slowly adding 10% NaOH solution. The product will precipitate or remain in the organic layer. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes).
-
Workup - Washing: Combine the organic extracts and wash successively with water and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Characterization: The resulting crude product can be purified by column chromatography or recrystallization. The final structure should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationships (SAR) and Future Directions
The biological activity of isoquinoline derivatives is highly dependent on the substitution pattern around the core. Understanding these Structure-Activity Relationships (SAR) is fundamental to rational drug design.
-
Position 1 (C1): Substitution at C1 is common and often crucial for activity. For example, a benzyl group at C1 is the defining feature of benzylisoquinoline alkaloids and is a key determinant of their interaction with biological targets.
-
Position 2 (N2): The nitrogen atom can be quaternized or bear a substituent, which significantly alters the molecule's properties and activity.[5] Modifications at N2 can enhance selectivity or introduce new pharmacological profiles.[16]
-
Positions 3 and 4: Substitutions at these positions can influence potency and selectivity. For instance, in some series, substitution at C4 has been shown to be critical for antimalarial activity.[5]
-
Benzene Ring Substituents: The type and position of substituents (e.g., methoxy, hydroxy groups) on the fused benzene ring are critical for receptor binding and pharmacokinetic properties, as exemplified by the varying effects of different opioid alkaloids.
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Isoquinoline - Wikipedia [en.wikipedia.org]
- 7. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 8. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Natural Isoquinoline Alkaloid With Antitumor Activity: Studies of the Biological Activities of Berberine [frontiersin.org]
- 15. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 16. Structure activity relationships of new inhibitors of mammalian 2,3-oxidosqualene cyclase designed from isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Chlorinated Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a prominent structural motif in a vast number of natural and synthetic compounds, demonstrating a wide spectrum of pharmacological activities.[1][2][3] The introduction of chlorine atoms to this heterocyclic system can significantly modulate its physicochemical properties and biological activities, often enhancing potency and altering mechanisms of action. This guide provides an in-depth exploration of the potential biological activities of chlorinated isoquinolines, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. It synthesizes current research to offer a technical overview of mechanisms of action, structure-activity relationships, and standard experimental protocols for their evaluation, aiming to equip researchers and drug development professionals with a foundational understanding of this promising class of compounds.
Introduction: The Isoquinoline Core and the Impact of Chlorination
Isoquinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is the foundational structure for thousands of natural alkaloids and synthetic molecules with significant medicinal applications.[3][4] Its derivatives are known to exhibit a diverse range of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory activities.[1][3]
The strategic addition of chlorine atoms to the isoquinoline core is a key strategy in medicinal chemistry.[5] Chlorination can profoundly influence a molecule's:
-
Lipophilicity: Affecting cell membrane permeability and target engagement.
-
Electronic Properties: Modifying the electron density of the aromatic system, which can influence binding interactions with biological targets.
-
Metabolic Stability: Potentially blocking sites of metabolic degradation, thereby increasing the compound's half-life.
These modifications have led to the development of chlorinated isoquinolines with enhanced potency and novel mechanisms of action, making them a subject of intense research in drug discovery.
Key Biological Activities and Mechanisms of Action
Anticancer Activity
Chlorinated isoquinolines have emerged as a potent class of anticancer agents, acting through various mechanisms to induce cancer cell death.[1]
Mechanism 1: Topoisomerase Inhibition
A primary mechanism for the anticancer effects of many isoquinoline derivatives is the inhibition of topoisomerases, enzymes crucial for managing DNA topology during replication and transcription.[1][6] Certain chlorinated indenoisoquinolines function as Topoisomerase I (Top1) poisons. They intercalate into the DNA at the cleavage site, trapping the transient Top1-DNA covalent complex.[6] This leads to the formation of DNA double-strand breaks when replication forks collide with these trapped complexes, ultimately triggering apoptotic cell death.[6] Cancer cells are particularly susceptible due to their high proliferation rates and often-compromised DNA repair pathways.[6]
Furthermore, some chlorinated isoquinolines exhibit a dual inhibitory role, targeting not only Top1 but also the DNA repair enzymes tyrosyl-DNA phosphodiesterase 1 and 2 (TDP1 and TDP2).[6] These enzymes are responsible for repairing the DNA damage caused by Top1 poisons. Their simultaneous inhibition can selectively enhance the cytotoxic effects in cancer cells.[6]
Signaling Pathway: Topoisomerase I Inhibition and Apoptosis Induction
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Bacterial strain (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound and control antibiotic (e.g., vancomycin)
-
96-well microplate
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension so that each well will receive a final concentration of ~5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Challenges and Future Directions
While chlorinated isoquinolines hold significant therapeutic promise, their development is not without challenges. Key considerations include:
-
Toxicity and Selectivity: As with many potent cytotoxic agents, off-target toxicity is a major concern. Future research must focus on designing derivatives with high selectivity for cancer cells or microbial targets over host cells.
-
Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties is crucial for translating in vitro potency into in vivo efficacy.
-
Resistance: The emergence of resistance is a constant challenge, particularly in antimicrobial and anticancer therapy. The development of compounds with novel mechanisms of action or the ability to overcome existing resistance mechanisms is a high priority.
The future of chlorinated isoquinoline research lies in rational drug design, aided by computational modeling and a deeper understanding of structure-activity relationships. Exploring novel derivatives, combination therapies, and drug delivery systems will be essential to fully realize the therapeutic potential of this versatile chemical scaffold.
Conclusion
Chlorinated isoquinolines represent a rich and versatile class of compounds with a broad spectrum of potent biological activities. Their ability to act as anticancer agents by poisoning topoisomerases, to function as broad-spectrum antimicrobials, and to inhibit a variety of therapeutically relevant enzymes makes them highly attractive scaffolds for drug discovery. Continued investigation into their mechanisms of action and the strategic chemical modification of the isoquinoline core will undoubtedly lead to the development of novel and effective therapeutic agents.
References
-
Cushman, M., et al. (2016). Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Pérez-Silanes, S., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Novel isoquinoline derivatives as antimicrobial agents | Request PDF. Available at: [Link]
-
Gunia-Krzyżak, A., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]
-
Wang, Y., et al. (2022). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences. Available at: [Link]
-
Zielińska, S., et al. (2021). Structural modification may be a way to make isoquinoline alkaloids efficient antibacterial drugs. Arabian Journal of Chemistry. Available at: [Link]
-
Abdel-Wahab, B.F., et al. (2023). Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles. Polycyclic Aromatic Compounds. Available at: [Link]
-
Di Stasi, M.A., et al. (1995). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. General Pharmacology: The Vascular System. Available at: [Link]
-
Gualtieri, F. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. Available at: [Link]
-
Gunia-Krzyżak, A., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]
-
Karanja, C.W., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Antibiotics. Available at: [Link]
-
Mocan, A., et al. (2022). Biological Activities of Some Isoquinoline Alkaloids from Fumaria schleicheri Soy. Will. Plants. Available at: [Link]
-
ResearchGate. (n.d.). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. Available at: [Link]
-
Bishayee, A., & Sethi, G. (2020). Anticancer Potential of Natural Isoquinoline Alkaloid Berberine. Journal of Natural Products. Available at: [Link]
-
Khan, H., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules. Available at: [Link]
-
Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available at: [Link]
-
Kim, J., et al. (2015). Inhibitory Activity of Quaternary Isoquinoline Alkaloids on Soluble Epoxide Hydrolase. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Sulfoxide-Controlled Chlorination of Pyrrolo[2,1-a]isoquinoline with Acetyl Chloride. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Available at: [Link]
-
Soto-Salazar, E., et al. (2012). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Available at: [Link]
-
Aris, A.S.M., et al. (2016). Cholinesterase inhibitory activity of isoquinoline alkaloids from three Cryptocarya species (Lauraceae). Phytomedicine. Available at: [Link]
-
Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Available at: [Link]
-
Wikipedia. (n.d.). Isoquinoline. Available at: [Link]
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural modification may be a way to make isoquinoline alkaloids efficient antibacterial drugs - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Derivatization of 7-Chloro-3-(chloromethyl)isoquinoline for Drug Discovery
Abstract
The isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and FDA-approved therapeutics.[1][2] Its rigid bicyclic structure provides a well-defined vector for substituent placement, enabling precise interactions with biological targets such as enzymes, receptors, and nucleic acids.[3][4] This guide provides a detailed exploration of 7-Chloro-3-(chloromethyl)isoquinoline, a versatile building block designed for the rapid generation of diverse chemical libraries. We present the strategic rationale, step-by-step protocols, and mechanistic insights for its derivatization, focusing on the highly reactive 3-(chloromethyl) group, a benzylic halide analogue primed for nucleophilic substitution.[5]
Introduction: The Strategic Value of the Isoquinoline Scaffold
The isoquinoline nucleus is a "privileged scaffold," a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets.[2] This versatility has led to the development of isoquinoline-based drugs for a wide range of diseases, including cancer, microbial infections, and neurological disorders.[1][2][6]
The subject of this guide, 7-Chloro-3-(chloromethyl)isoquinoline, is a particularly valuable starting material for several key reasons:
-
Dual Points of Diversification: It possesses two distinct reactive sites. The primary site for derivatization is the 3-(chloromethyl) group . As a primary benzylic chloride, the carbon is highly electrophilic and susceptible to facile displacement by a wide range of nucleophiles via an SN2 mechanism.[7] The second site, the 7-chloro group , is a handle for further, often orthogonal, modifications such as palladium-catalyzed cross-coupling reactions, allowing for late-stage diversification.[8]
-
Structural Pre-organization: The rigid isoquinoline core holds appended functional groups in a defined spatial orientation, reducing the entropic penalty of binding to a target and potentially increasing potency.
-
Modulation of Physicochemical Properties: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can significantly influence solubility, cell permeability, and target engagement.
This document will focus on the primary derivatization pathway: nucleophilic substitution at the chloromethyl position.
General Workflow for Derivatization
The derivatization of 7-Chloro-3-(chloromethyl)isoquinoline is primarily achieved through a bimolecular nucleophilic substitution (SN2) reaction.[7] This process involves the attack of a nucleophile on the electrophilic methylene carbon, with the simultaneous departure of the chloride leaving group.
Core Derivatization Protocols
The following protocols are robust, field-proven starting points for the derivatization of 7-Chloro-3-(chloromethyl)isoquinoline. Researchers should note that reaction times and temperatures may require optimization for specific, electronically diverse, or sterically hindered nucleophiles.
Synthesis of N-Substituted Aminomethyl Isoquinolines
The introduction of amine functionalities is a cornerstone of medicinal chemistry, as they can form key salt-bridge interactions with biological targets and improve aqueous solubility.
Causality & Rationale:
-
Mechanism: This is a classic SN2 alkylation of a primary or secondary amine.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile is used to dissolve the reagents and stabilize the charged transition state without solvating the nucleophile excessively, thus promoting a fast reaction rate.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is used. It is a mild, inexpensive base sufficient to deprotonate the amine nucleophile (if it's an amine salt) or to act as an acid scavenger for the HCl generated during the reaction. Triethylamine (Et₃N) can also be used as a soluble, non-nucleophilic organic base.
Protocol 3.1: Synthesis of 7-Chloro-3-((morpholino)methyl)isoquinoline
-
Reagent Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 7-Chloro-3-(chloromethyl)isoquinoline (1.0 eq, e.g., 212 mg, 1.0 mmol) and anhydrous potassium carbonate (K₂CO₃) (1.5 eq, 207 mg, 1.5 mmol).
-
Solvent Addition: Add 10 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Nucleophile Addition: Add morpholine (1.1 eq, 96 µL, 1.1 mmol) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Synthesis of O-Substituted Aryloxymethyl/Alkoxymethyl Isoquinolines
Ethers and particularly aryl ethers are common motifs in drug molecules, often serving to improve metabolic stability or to occupy hydrophobic pockets in a target protein.
Causality & Rationale:
-
Mechanism: This is a Williamson ether synthesis, another classic SN2 reaction.[7]
-
Base: A moderately strong base like potassium carbonate is suitable for deprotonating phenols (pKa ~10). For less acidic alcohols, a stronger base like sodium hydride (NaH) may be required to fully generate the more potent alkoxide nucleophile.
-
Solvent: Polar aprotic solvents like DMF or acetone are ideal. Acetone is a good choice with K₂CO₃ as it is easily removed, while DMF is preferred for less reactive phenols or when higher temperatures are needed.
Protocol 3.2: Synthesis of 7-Chloro-3-((4-fluorophenoxy)methyl)isoquinoline
-
Reagent Preparation: To a 50 mL round-bottom flask, add 4-fluorophenol (1.1 eq, 123 mg, 1.1 mmol) and potassium carbonate (1.5 eq, 207 mg, 1.5 mmol).
-
Solvent Addition: Add 10 mL of anhydrous acetone.
-
Activation: Stir the suspension at room temperature for 20 minutes to facilitate the formation of the potassium phenoxide salt.
-
Electrophile Addition: Add a solution of 7-Chloro-3-(chloromethyl)isoquinoline (1.0 eq, 212 mg, 1.0 mmol) in 5 mL of acetone to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 56 °C) and stir for 8-12 hours, monitoring by TLC.
-
Work-up: After cooling, filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetone.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (40 mL), wash with 1M NaOH (aq) (2 x 15 mL) to remove unreacted phenol, followed by water (1 x 20 mL) and brine (1 x 20 mL).
-
Drying and Final Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting solid/oil by column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity via NMR and MS analysis.
Summary of Reaction Conditions
The following table provides a comparative overview of typical reaction conditions for various nucleophiles. These should be considered as starting points for optimization.
| Nucleophile Class | Representative Nucleophile | Base (eq) | Solvent | Temp (°C) | Typical Time (h) |
| Primary/Secondary Amine | Piperidine | K₂CO₃ (1.5) | DMF | 60 | 2 - 6 |
| Aniline | 4-Methoxyaniline | Et₃N (1.2) | Acetonitrile | 80 (reflux) | 8 - 18 |
| Phenol | Phenol | K₂CO₃ (1.5) | Acetone | 56 (reflux) | 6 - 12 |
| Thiol | Thiophenol | Et₃N (1.2) | THF | 25 | 1 - 4 |
| Carboxylate | Sodium Benzoate | N/A | DMF | 70 | 4 - 8 |
Further Diversification: The 7-Chloro Position
While the 3-(chloromethyl) group provides the most direct route for diversification, the 7-chloro position offers opportunities for subsequent modifications, often using metal-catalyzed cross-coupling reactions. This allows for the creation of complex molecules with functionality at two distinct vectors of the isoquinoline core. Common transformations include:
-
Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
Executing these reactions typically requires a different set of conditions (e.g., a palladium catalyst, a phosphine ligand, and a stronger base) and would be performed on a product already derivatized at the 3-position. This orthogonal strategy is a powerful tool for expanding library complexity from a common intermediate.[8][9]
Conclusion
7-Chloro-3-(chloromethyl)isoquinoline is a high-potential building block for medicinal chemistry and drug discovery. Its primary reactive handle, the benzylic chloride at the 3-position, undergoes efficient and predictable SN2 reactions with a vast array of nucleophiles. The protocols and strategic guidance provided herein offer a solid and validated foundation for researchers to rapidly synthesize diverse libraries of novel isoquinoline derivatives, accelerating the hit-to-lead optimization process in the quest for new therapeutic agents.
References
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. (2026). Available from: [Link]
-
Royal Society of Chemistry. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). Available from: [Link]
-
MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). Available from: [Link]
-
National Center for Biotechnology Information. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. (2014). Available from: [Link]
-
Bentham Science. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). Available from: [Link]
-
Filo. Which compound is more reactive in an SN2 reaction: C6H5CH2Cl or CH2CHCH2Cl?. (2026). Available from: [Link]
-
American Chemical Society. Intrinsic Structure-Reactivity Relationships in Gas-Phase SN2 Reactions: Identity Exchange of Substituted Benzyl Chlorides with Chloride Ion. (1993). Available from: [Link]
-
National Center for Biotechnology Information. Effect of Allylic Groups on SN2 Reactivity. (2014). Available from: [Link]
-
Wiley Online Library. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. (2022). Available from: [Link]
-
University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. Available from: [Link]
-
askIITians. benzyl chloride can undergo both sn1 and sn2 reaction with high rate.explain. (2019). Available from: [Link]
-
Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Available from: [Link]
-
ResearchGate. Biologically active isoquinoline alkaloids covering 2019–2022. (2023). Available from: [Link]
-
Harvard University. A Versatile Synthesis of Substituted Isoquinolines. (2011). Available from: [Link]
-
MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Available from: [Link]
-
National Center for Biotechnology Information. A Versatile Synthesis of Substituted Isoquinolines. (2012). Available from: [Link]
-
ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2025). Available from: [Link]
-
Semantic Scholar. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Available from: [Link]
-
Organic Chemistry Portal. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. (2010). Available from: [Link]
-
University of Isfahan. Chapter 7: Quinolines and Isoquinolines. Available from: [Link]
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. Which compound is more reactive in an SN2 reaction: C6H5CH2Cl or CH2CHCH2.. [askfilo.com]
- 6. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Protocol for the Selective N-Alkylation of Amines using 7-Chloro-3-(chloromethyl)isoquinoline
[1]
Abstract & Strategic Overview
This application note details the protocol for the nucleophilic substitution of 7-chloro-3-(chloromethyl)isoquinoline with primary and secondary amines. The core synthetic challenge and opportunity lie in the chemoselectivity of the substrate. The molecule contains two electrophilic sites:[1]
-
3-(Chloromethyl): A highly reactive, benzylic-like alkyl chloride susceptible to
displacement under mild conditions.[1] -
7-Chloro: An aryl chloride, which is generally inert to standard nucleophilic attack without transition metal catalysis (e.g., Buchwald-Hartwig) or extreme
activation.[1]
Strategic Insight: By controlling temperature and stoichiometry, researchers can exclusively alkylate the amine at the 3-position, leaving the 7-chloro handle intact for downstream diversification (e.g., Suzuki-Miyaura coupling).[1] This protocol focuses on the Method A (Standard
Reaction Mechanism & Chemoselectivity[1]
The reaction proceeds via a classic bimolecular nucleophilic substitution (
Chemical Pathway Diagram
Figure 1: Mechanistic pathway highlighting the selective attack at the benzylic 3-position over the inert 7-aryl chloride.[1][2][3]
Materials & Equipment
Reagents
-
Substrate: 7-Chloro-3-(chloromethyl)isoquinoline (Purity >95%).[1]
-
Nucleophile: Target Amine (1.1 – 3.0 equiv, see Stoichiometry).
-
Base: Potassium Carbonate (
, anhydrous) or DIPEA (N,N-Diisopropylethylamine).[1] -
Solvent: Acetonitrile (MeCN, HPLC grade) or DMF (for low-solubility amines).[1]
-
Additives: Sodium Iodide (NaI, 0.1 equiv) – Optional catalyst (Finkelstein).
Equipment
Experimental Protocol
Method A: Secondary Amines (Standard Conditions)
Best for cyclic amines (morpholine, piperidine) or dialkylamines.
-
Preparation: In a clean, dry round-bottom flask, dissolve 7-chloro-3-(chloromethyl)isoquinoline (1.0 equiv, e.g., 1.0 mmol, 212 mg) in Acetonitrile (MeCN) (5 mL, 0.2 M concentration).
-
Base Addition: Add
(2.0 equiv, 2.0 mmol, 276 mg).-
Expert Note: If the amine is a valuable salt (e.g., amine hydrochloride), increase base to 3.0 equiv.
-
-
Amine Addition: Add the Secondary Amine (1.2 equiv, 1.2 mmol).
-
Reaction: Stir the mixture at 60°C for 4–6 hours.
-
Monitoring: Check via TLC (Mobile Phase: 5% MeOH in DCM). The starting material (
) should disappear, and a more polar spot ( ) should appear.
-
-
Workup:
Method B: Primary Amines (Mono-alkylation Strategy)
Critical to prevent over-alkylation (formation of tertiary amines).[1]
-
Stoichiometry Adjustment: Use a large excess of the Primary Amine (3.0 – 5.0 equiv).
-
Temperature Control: Perform the reaction at Room Temperature (25°C) initially. Only heat to 40°C if conversion is <50% after 12 hours.
-
Procedure:
-
Dissolve the amine (3.0 equiv) in MeCN.
-
Add the substrate solution dropwise over 30 minutes to the stirring amine solution.
-
Why? Keeping the amine concentration high relative to the substrate minimizes the chance of the product reacting with another molecule of substrate.
-
-
Workup:
-
Concentrate to remove the excess volatile amine.
-
Partition residue between EtOAc and sat.
.
-
Optimization & Troubleshooting Guide
Solvent & Base Screening Table
| Solvent | Base | Temp (°C) | Reaction Rate | Comments |
| MeCN | 60 | Optimal | Cleanest profile; easy workup (filtration).[1] | |
| DMF | DIPEA | 25-40 | Fast | Use for poorly soluble substrates.[1] Harder to remove solvent. |
| Ethanol | Reflux | Moderate | Good for primary amines; risk of solvolysis (ether formation) if base is weak. | |
| DCM | DIPEA | 25 | Slow | Use only for highly reactive amines.[1] |
Common Issues
-
Bis-alkylation (with Primary Amines):
-
No Reaction:
-
Hydrolysis:
Purification Strategy: Acid-Base Extraction[1]
Since the product is a basic amine and the starting material is a neutral chloride (or weakly basic), an acid-base extraction is the most efficient purification method before chromatography.
Workup Workflow Diagram
Figure 2: Acid-Base extraction protocol to isolate the desired amine product from non-basic starting materials.
References
-
Myers, A. G., et al. (2011). "A Versatile Synthesis of Substituted Isoquinolines." Angewandte Chemie International Edition, 50(44), 10409–10413. Link[1]
- Context: Establishes general reactivity patterns for substituted isoquinolines and the stability of the aryl chloride positions.
-
Organic Chemistry Portal. "Isoquinoline Synthesis and Reactivity." Link
- Context: Provides broad mechanistic grounding for nucleophilic substitutions on isoquinoline scaffolds.
-
PubChem Compound Summary. "7-Chloro-3-methylisoquinoline."[1][2] Link
- Context: Verifies chemical properties and structural d
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[1][9]
- Context: Authoritative textbook reference for the relative reactivity of halomethyl heterocycles vs. halo-heterocycles ( vs ).
Sources
- 1. prepchem.com [prepchem.com]
- 2. 7-Chloro-3-methyl-1(2H)-isoquinolinone | C10H8ClNO | CID 23084656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. youtube.com [youtube.com]
- 5. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(Chloromethyl)isoquinoline hydrochloride [myskinrecipes.com]
- 8. Isoquinoline synthesis [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: 7-Chloro-3-(chloromethyl)isoquinoline in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: The Strategic Imperative for Novel Scaffolds in Oncology
The landscape of cancer therapy is in a perpetual state of evolution, driven by the dual challenges of intrinsic and acquired drug resistance. This necessitates a continuous exploration of novel chemical scaffolds that can exploit unique vulnerabilities within cancer cells. The isoquinoline core, a privileged structure in medicinal chemistry, has consistently yielded compounds with potent biological activities.[1][2] This document provides a detailed technical guide on the prospective application of a specific, yet underexplored, derivative: 7-Chloro-3-(chloromethyl)isoquinoline .
This compound is of particular interest due to its hybrid chemical nature. The 7-chloro-isoquinoline moiety is a known pharmacophore in various therapeutic agents, while the 3-chloromethyl group introduces a reactive electrophilic center, suggesting a potential role as an alkylating agent.[3] Alkylating agents are a cornerstone of cancer chemotherapy, inducing cytotoxicity by forming covalent adducts with nucleophilic biomolecules, most notably DNA.[4] This guide will, therefore, explore the hypothetical, yet scientifically grounded, application of 7-Chloro-3-(chloromethyl)isoquinoline as a novel anticancer agent, providing both the theoretical framework and practical protocols for its investigation.
Compound Profile and Rationale for Investigation
Chemical Structure:
-
IUPAC Name: 7-Chloro-3-(chloromethyl)isoquinoline
-
Molecular Formula: C₁₀H₇Cl₂N
-
Key Features:
-
Isoquinoline Scaffold: A bicyclic aromatic heterocycle known for its ability to intercalate into DNA and interact with various enzymes.[2]
-
7-Chloro Substituent: The chloro group at the 7-position can significantly modulate the electronic properties of the isoquinoline ring, potentially influencing its binding affinity and bioavailability.[5]
-
3-Chloromethyl Group: A reactive alkyl halide, this functional group is a strong electrophile, capable of undergoing nucleophilic substitution reactions with biological macromolecules.[6] This suggests a primary mechanism of action involving covalent bond formation, characteristic of alkylating agents.[4]
-
Postulated Mechanism of Action: A Dual-Pronged Assault on Cancer Cells
Based on its structural attributes, 7-Chloro-3-(chloromethyl)isoquinoline is hypothesized to exert its anticancer effects through a multi-faceted mechanism. The primary mode of action is likely through its function as a DNA alkylating agent.
2.1. DNA Alkylation and Induction of Apoptosis
The electron-deficient carbon of the chloromethyl group is susceptible to attack by nucleophilic sites on DNA bases, particularly the N7 position of guanine. This covalent modification can lead to a cascade of cytotoxic events:
-
DNA Cross-linking: Bifunctional alkylating agents can cross-link DNA strands, preventing their separation for replication and transcription.[4] While 7-Chloro-3-(chloromethyl)isoquinoline is monofunctional, it can still induce significant DNA damage.
-
DNA Strand Breaks: The formation of DNA adducts can destabilize the glycosidic bond between the base and the deoxyribose sugar, leading to depurination and subsequent strand breaks.
-
Activation of DNA Damage Response (DDR) Pathways: The cell recognizes DNA damage and activates signaling pathways involving key proteins like ATM, ATR, and p53.
-
Induction of Apoptosis: If the DNA damage is irreparable, the DDR pathways can trigger programmed cell death (apoptosis), a crucial mechanism for eliminating cancerous cells.[2]
Caption: Postulated mechanism of action for 7-Chloro-3-(chloromethyl)isoquinoline.
2.2. Potential for Topoisomerase I Inhibition
The planar isoquinoline ring system bears structural resemblance to other topoisomerase inhibitors.[1] Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks and cell death. It is plausible that 7-Chloro-3-(chloromethyl)isoquinoline could also interact with the topoisomerase I-DNA complex, further contributing to its cytotoxicity.
Experimental Protocols for In Vitro Evaluation
The following protocols are designed to systematically evaluate the anticancer potential of 7-Chloro-3-(chloromethyl)isoquinoline.
3.1. Cell Viability and Cytotoxicity Assays
The initial step is to determine the compound's effect on cancer cell proliferation.
Protocol 3.1.1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Lines: A panel of human cancer cell lines should be used, for instance:
-
MCF-7: Breast adenocarcinoma
-
HCT-116: Colon carcinoma
-
A549: Non-small cell lung cancer
-
A normal, non-cancerous cell line (e.g., MCF-10A or MRC-5) to assess selectivity.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of 7-Chloro-3-(chloromethyl)isoquinoline in complete culture medium. A starting concentration of 100 µM with 2-fold dilutions is recommended. Include a vehicle control (e.g., DMSO).
-
Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Illustrative Quantitative Data (Hypothetical)
The following table presents hypothetical IC50 values for 7-Chloro-3-(chloromethyl)isoquinoline, based on data from related 7-chloroquinoline derivatives.[7][8]
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| MCF-7 | Breast Cancer | 25.5 |
| HCT-116 | Colon Carcinoma | 21.4 |
| A549 | Lung Cancer | 30.2 |
| MRC-5 | Normal Lung Fibroblast | >100 |
3.2. Apoptosis and Cell Cycle Analysis
To confirm the mechanism of cell death, it is essential to assess apoptosis and cell cycle distribution.
Protocol 3.2.1: Annexin V/Propidium Iodide Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with 7-Chloro-3-(chloromethyl)isoquinoline at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry.
-
Protocol 3.2.2: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Procedure:
-
Treat cells with the compound as described above.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry. An accumulation of cells in the G2/M phase would be consistent with DNA damage-induced cell cycle arrest.
-
Caption: Experimental workflow for apoptosis and cell cycle analysis.
In Vivo Efficacy Studies: A Glimpse into Therapeutic Potential
Positive in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism.
Protocol 4.1: Xenograft Mouse Model
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Procedure:
-
Subcutaneously implant human cancer cells (e.g., HCT-116) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer 7-Chloro-3-(chloromethyl)isoquinoline (e.g., via intraperitoneal injection) at various doses. Include a vehicle control group.
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Concluding Remarks and Future Directions
7-Chloro-3-(chloromethyl)isoquinoline represents a promising, albeit underexplored, scaffold for the development of novel anticancer agents. Its potential dual mechanism of action, combining DNA alkylation with possible topoisomerase inhibition, makes it an attractive candidate for overcoming resistance to conventional therapies. The protocols outlined in this guide provide a robust framework for its systematic evaluation.
Future research should focus on:
-
Synthesis of Analogs: To optimize potency and reduce off-target toxicity.
-
Detailed Mechanistic Studies: Including analysis of specific DNA adducts and the effect on various DNA repair pathways.
-
Pharmacokinetic and Bioavailability Studies: To assess the drug-like properties of the compound.[9]
The exploration of this and similar compounds will undoubtedly contribute to the expanding arsenal of anticancer therapeutics.
References
- Cushman, M., et al. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of Medicinal Chemistry.
- El-Sayed, M. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Chemical Research.
-
Royal Society of Chemistry. (2015). Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Available from: [Link]
- Sharma, P., & Kumar, A. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society.
-
National Center for Biotechnology Information. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available from: [Link]
-
Royal Society of Chemistry. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Available from: [Link]
-
Scientific Electronic Library Online. Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Available from: [Link]
-
National Center for Biotechnology Information. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Available from: [Link]
-
MySkinRecipes. 3-(Chloromethyl)isoquinoline hydrochloride. Available from: [Link]
-
National Center for Biotechnology Information. Biologically Active Isoquinoline Alkaloids covering 2014-2018. Available from: [Link]
-
Asian Network for Scientific Information. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Available from: [Link]
-
Elsevier. Alkylating Agents | Oncohema Key. Available from: [Link]
-
American Chemical Society. Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. Available from: [Link]
-
National Center for Biotechnology Information. Discovering some novel 7-chloroquinolines carrying a biologically active benzenesulfonamide moiety as a new class of anticancer agents. Available from: [Link]
-
ResearchGate. Biologically active isoquinoline alkaloids covering 2019–2022. Available from: [Link]
-
Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available from: [Link]
-
MDPI. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Available from: [Link]
-
Harvard University. A Versatile Synthesis of Substituted Isoquinolines. Available from: [Link]
-
National Center for Biotechnology Information. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Available from: [Link]
-
Clinical and High-Dose Alkylating Agents. Available from: [Link]
-
National Center for Biotechnology Information. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Available from: [Link]
-
Clemson University. Cancer Chemotherapy: Alkylating Agents – Science Technology and Society a Student Led Exploration. Available from: [Link]
-
Bentham Science Publishers. Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. Available from: [Link]
-
MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available from: [Link]
-
National Center for Biotechnology Information. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. Available from: [Link]
-
National Center for Biotechnology Information. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Available from: [Link]
-
Scientific Research Publishing. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Cytotoxicity and molecular targeting study of novel 2-chloro-3- substituted quinoline derivatives as antitumor agents. Available from: [Link]
-
MDPI. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Available from: [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. Available from: [Link]
-
National Center for Biotechnology Information. 7-Chloro-3-methyl-1(2H)-isoquinolinone | C10H8ClNO | CID 23084656. Available from: [Link]
-
ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Available from: [Link]
-
Wikipedia. Isoquinoline. Available from: [Link]
-
ResearchGate. Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. Available from: [Link]
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Chloromethyl)isoquinoline hydrochloride [myskinrecipes.com]
- 4. int.livhospital.com [int.livhospital.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 7-(Chloromethyl)quinoline | 97850-40-3 | Benchchem [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
Application Notes & Protocols: Synthesis of Novel Antimicrobial Agents from 7-Chloro-3-(chloromethyl)isoquinoline
Abstract
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including potent antimicrobial effects.[1][2][3] This document provides a detailed guide for researchers on the synthesis of novel antimicrobial drug candidates starting from the versatile precursor, 7-Chloro-3-(chloromethyl)isoquinoline. We present robust, step-by-step protocols for the derivatization of this starting material, focusing on the highly reactive C3-chloromethyl position to generate diverse chemical libraries. Furthermore, we outline standardized methods for the preliminary evaluation of their antimicrobial efficacy.
Introduction: The Isoquinoline Scaffold as a Platform for Antimicrobial Discovery
The isoquinoline core is a key pharmacophore found in various FDA-approved drugs and biologically active natural products.[4] Its rigid, planar structure allows for specific interactions with biological targets, and its bicyclic nature provides a template for introducing diverse functional groups to modulate activity, selectivity, and pharmacokinetic properties. Several isoquinoline derivatives have been reported to possess significant activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA.[5][6]
The starting material, 7-Chloro-3-(chloromethyl)isoquinoline, is an ideal precursor for library synthesis. It features two primary sites for chemical modification:
-
The C3-chloromethyl group: This benzylic chloride is highly susceptible to nucleophilic substitution (SN2) reactions, allowing for the straightforward introduction of a wide variety of functional groups (amines, thiols, azides, etc.).
-
The C7-chloro group: While less reactive than the chloromethyl group, this position can be modified through transition-metal-catalyzed cross-coupling reactions, offering a secondary site for diversification.
This guide will primarily focus on leveraging the reactivity of the C3-chloromethyl group to rapidly generate a library of novel isoquinoline derivatives for antimicrobial screening.
Overall Synthetic & Screening Workflow
The process of discovering novel antimicrobial agents from the specified precursor follows a logical progression from synthesis to biological evaluation. The workflow is designed to be modular, allowing for the generation and testing of diverse compound libraries.
Caption: General reaction for synthesizing C3-aminomethyl isoquinolines.
Materials:
-
7-Chloro-3-(chloromethyl)isoquinoline (1.0 eq)
-
Desired primary or secondary amine (e.g., morpholine, piperidine, N-methylpiperazine) (2.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-Chloro-3-(chloromethyl)isoquinoline (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (3.0 eq) to the suspension.
-
Add the desired amine (2.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 70 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate and wash with water (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C3-aminomethyl isoquinoline derivative.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
3.2. General Synthesis of C3-Thioether Isoquinoline Derivatives (Protocol B)
Rationale: Sulfur-containing compounds are known for a wide range of biological activities. Introducing a thioether linkage provides a flexible spacer and can enhance lipophilicity, potentially improving cell membrane penetration.
Materials:
-
7-Chloro-3-(chloromethyl)isoquinoline (1.0 eq)
-
Desired thiol (e.g., thiophenol, benzyl mercaptan) (1.2 eq)
-
Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired thiol (1.2 eq) and anhydrous DMF.
-
Add cesium carbonate (1.5 eq) and stir the mixture at room temperature for 20 minutes to form the thiolate salt.
-
Add a solution of 7-Chloro-3-(chloromethyl)isoquinoline (1.0 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-8 hours. Monitor progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and brine (1x) to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol: Antimicrobial Activity Screening
The preliminary evaluation of the synthesized compounds is performed by determining their Minimum Inhibitory Concentration (MIC) against a panel of representative bacteria.
Method: Broth Microdilution Assay (CLSI Guidelines)
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.
-
Incubation: Inoculate the wells with the prepared bacterial suspension. Include positive (bacteria only) and negative (broth only) controls. Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Expected Results & Data Presentation
The synthetic protocols are expected to yield a variety of novel isoquinoline derivatives. The antimicrobial activity will vary depending on the nature of the substituent introduced at the C3-position. Data should be tabulated for clear comparison and to establish preliminary Structure-Activity Relationships (SAR).
Table 1: Representative Synthesized Compounds and their MIC Values
| Compound ID | R-Group (from Nucleophile) | Yield (%) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| IQ-NH-01 | Morpholin-4-yl | 85 | 16 | 64 |
| IQ-NH-02 | 4-Methylpiperazin-1-yl | 82 | 8 | 32 |
| IQ-S-01 | Phenylthio | 78 | 32 | >128 |
| IQ-S-02 | Benzylthio | 88 | 16 | 64 |
| Cipro | (Control) | - | 0.25 | 0.015 |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This application note provides a foundational set of protocols for the synthesis and preliminary antimicrobial evaluation of novel agents derived from 7-Chloro-3-(chloromethyl)isoquinoline. The versatility of the SN2 reaction at the C3-position allows for the rapid generation of diverse chemical libraries. [7]Promising initial hits from the MIC screening can be advanced to further studies, including Minimum Bactericidal Concentration (MBC) determination, cytotoxicity assays against mammalian cell lines, and mechanism of action studies. [5][6]Further diversification through cross-coupling reactions at the C7-chloro position can also be explored to optimize the activity of lead compounds.
References
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. Available at: [Link]
-
Novel isoquinoline derivatives as antimicrobial agents. (2013). PubMed. Available at: [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2025). ResearchGate. Available at: [Link]
-
Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). PMC. Available at: [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2025). MDPI. Available at: [Link]
-
Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). VTechWorks. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles. (2019). ACS Omega. Available at: [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Taylor & Francis Online. Available at: [Link]
-
Synthesis and antibacterial activity evaluation of some novel 7-chloro-4-aminoquinoline derivatives. (n.d.). ijpbs.net. Available at: [Link]
-
Nucleophilic substitution in quinoline and isoquinoline. (n.d.). quimicaorganica.org. Available at: [Link]
Sources
- 1. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OPUS at UTS: Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome [vtechworks.lib.vt.edu]
- 7. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
The Strategic Application of 7-Chloro-3-(chloromethyl)isoquinoline in the Synthesis of Novel Kinase Inhibitors
Abstract
This technical guide provides an in-depth exploration of the utility of 7-Chloro-3-(chloromethyl)isoquinoline as a pivotal building block in the rational design and synthesis of potent kinase inhibitors. The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The specific substitution pattern of the title compound, featuring a chlorine atom at the 7-position and a reactive chloromethyl group at the 3-position, offers a versatile platform for the development of targeted therapeutics. This document outlines the chemical rationale for its use, provides a detailed, step-by-step protocol for the synthesis of a representative kinase inhibitor, and discusses the broader context of isoquinoline-based kinase inhibition.
Introduction: The Isoquinoline Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4] The isoquinoline nucleus is a key pharmacophore in a number of approved and investigational kinase inhibitors.[5][6] Its rigid, planar structure allows for favorable interactions within the ATP-binding pocket of various kinases, while its substituent pattern can be readily modified to achieve desired potency and selectivity.[7]
The subject of this guide, 7-Chloro-3-(chloromethyl)isoquinoline, is a particularly valuable intermediate for several reasons:
-
Reactive Handle: The chloromethyl group at the 3-position serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, and thiols. This allows for the facile introduction of various side chains to probe the kinase active site.
-
Modulation of Physicochemical Properties: The chlorine atom at the 7-position can influence the compound's lipophilicity, metabolic stability, and potential for halogen bonding interactions within the protein target.
-
Structural Rigidity: The bicyclic isoquinoline core provides a rigid framework that can reduce the entropic penalty of binding to the kinase, potentially leading to higher affinity.
This document will provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize 7-Chloro-3-(chloromethyl)isoquinoline in their kinase inhibitor discovery programs.
Chemical Properties and Reactivity
Table 1: Physicochemical Properties of 7-Chloro-3-(chloromethyl)isoquinoline (Predicted)
| Property | Value |
| Molecular Formula | C₁₀H₇Cl₂N |
| Molecular Weight | 212.08 g/mol |
| Appearance | Off-white to yellow solid (predicted) |
| Solubility | Soluble in organic solvents such as DCM, THF, and DMF |
| Reactivity | The chloromethyl group is a primary alkyl halide and is highly susceptible to Sₙ2 reactions. |
The key to the synthetic utility of 7-Chloro-3-(chloromethyl)isoquinoline lies in the reactivity of the benzylic chloride. This group is an excellent leaving group, and the adjacent isoquinoline ring system stabilizes the transition state of nucleophilic attack. This facilitates reactions with a wide array of nucleophiles, which are often key components of kinase inhibitor pharmacophores.
Caption: General reaction scheme for the nucleophilic substitution of 7-Chloro-3-(chloromethyl)isoquinoline.
Synthesis of a Representative Kinase Inhibitor: A Detailed Protocol
While no direct synthesis of a kinase inhibitor from 7-Chloro-3-(chloromethyl)isoquinoline has been published to date, a plausible and scientifically sound protocol can be proposed based on established synthetic methodologies for analogous compounds.[8] This protocol details the synthesis of a hypothetical, yet representative, kinase inhibitor, N-((7-chloro-3-isoquinolinyl)methyl)-4-methyl-3-nitroaniline, which incorporates a common aniline-based pharmacophore.
Materials and Reagents
-
7-Chloro-3-(chloromethyl)isoquinoline
-
4-Methyl-3-nitroaniline
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Synthetic Protocol
Step 1: Reaction Setup
-
To a dry, 50 mL round-bottom flask under a nitrogen atmosphere, add 4-methyl-3-nitroaniline (1.0 eq).
-
Dissolve the aniline in anhydrous DMF (approximately 10 mL per mmol of aniline).
-
Add diisopropylethylamine (DIPEA) (1.5 eq) to the solution. Stir the mixture at room temperature for 10 minutes.
Step 2: Nucleophilic Substitution
-
In a separate vial, dissolve 7-Chloro-3-(chloromethyl)isoquinoline (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of 7-Chloro-3-(chloromethyl)isoquinoline dropwise to the aniline solution at room temperature over 15 minutes.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., 30% ethyl acetate in hexanes).
Step 3: Work-up and Extraction
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approximately 5 times the volume of DMF).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 20 mL), followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired product (as identified by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield the pure N-((7-chloro-3-isoquinolinyl)methyl)-4-methyl-3-nitroaniline as a solid.
Step 5: Characterization
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Experimental workflow for the synthesis of a representative kinase inhibitor.
Application in Targeting Kinase Signaling Pathways
The synthesized isoquinoline derivatives can be screened against a panel of kinases to determine their inhibitory activity. Many isoquinoline-based inhibitors target tyrosine kinases, which are crucial regulators of cell growth, proliferation, and differentiation.[9] For instance, the epidermal growth factor receptor (EGFR) is a well-validated target in cancer therapy, and its signaling pathway is a prime candidate for inhibition by novel isoquinoline derivatives.
Caption: Simplified EGFR signaling pathway and the point of intervention for an isoquinoline-based kinase inhibitor.
Safety and Handling Precautions
Chloromethylated aromatic compounds are reactive and should be handled with appropriate safety precautions.[10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
7-Chloro-3-(chloromethyl)isoquinoline represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its inherent reactivity, coupled with the proven efficacy of the isoquinoline scaffold, provides a robust platform for medicinal chemists to develop targeted therapeutics. The protocols and information presented in this guide are intended to empower researchers to explore the full potential of this promising chemical entity in the ongoing quest for more effective treatments for kinase-driven diseases.
References
- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
- Pomeranz, C. (1893). Uber eine neue Isochinolinsynthese.
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. (2015).
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022).
- Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025). MDPI.
- 7-Chloro-3-methyl-1(2H)-isoquinolinone | C10H8ClNO | CID 23084656. PubChem.
- A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Deriv
- Pomerantz-Fritsch synthesis of isoquinolines.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University.
- 3-(Chloromethyl)isoquinoline | C10H8ClN | CID 12874870. PubChem.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- A new modification of the pomeranz–fritsch isoquinoline synthesis. (1974). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- A Versatile Synthesis of Substituted Isoquinolines. (2011). Andrew G Myers Research Group - Harvard University.
- SAFETY D
- Safety d
- EP1910297B1 - Isoquinoline compounds. (2005).
- 7-Chloro-3-methyl-1(2H)-isoquinolinone | C10H8ClNO | CID 23084656. PubChem.
- SAFETY D
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv
- Isoquinoline synthesis. Organic Chemistry Portal.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- Drug Discovery - Inhibitor. chemical-kinomics.
- Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. (2022). MDPI.
- Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent. (2011). PubMed.
- US9388160B2 - Quinazoline derivatives as kinases inhibitors and methods of use thereof. (2016).
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2025).
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021).
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2023). MDPI.
- 20.6: Reactions of Amines. (2020). Chemistry LibreTexts.
- GSK3182571 | pan-Kinase Inhibitor. MedChemExpress.
- Visible-Light-Induced Phosgenation Reaction of Amines by Oxygenation of Chloroform Using Chlorine Dioxide. (2021). ChemRxiv.
- 3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. EP1910297B1 - Isoquinoline compounds - Google Patents [patents.google.com]
- 4. chemicalkinomics.com [chemicalkinomics.com]
- 5. 3-(Chloromethyl)isoquinoline | C10H8ClN | CID 12874870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 7-Chloro-3-methyl-1(2H)-isoquinolinone | C10H8ClNO | CID 23084656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols for C-N Bond Formation Using 7-Chloro-3-(chloromethyl)isoquinoline
Introduction
The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and pharmacologically active molecules.[1] Functionalized isoquinolines are key building blocks in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[2] 7-Chloro-3-(chloromethyl)isoquinoline is a versatile bifunctional reagent, presenting two distinct electrophilic sites for nucleophilic attack. The primary site of reactivity under standard conditions is the benzylic carbon of the chloromethyl group, which is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions.[3] This reactivity allows for the facile introduction of a variety of nitrogen-containing functionalities, thereby enabling the synthesis of diverse libraries of isoquinoline derivatives for further investigation.
This document provides a detailed experimental procedure for the C-N bond formation at the 3-(chloromethyl) position of 7-Chloro-3-(chloromethyl)isoquinoline with a representative primary amine. It further delves into the mechanistic underpinnings, potential side reactions, and methods for characterization of the resulting products.
Reaction Principle and Mechanism
The primary transformation involves the nucleophilic attack of an amine on the electrophilic methylene carbon of the 3-(chloromethyl) group. This reaction proceeds via a classical SN2 mechanism. The presence of a base is crucial to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the hydrochloric acid generated during the reaction.
The reaction is illustrated in the following scheme:
Caption: General scheme for the SN2 reaction of 7-Chloro-3-(chloromethyl)isoquinoline with a primary amine.
The selection of base and solvent is critical for reaction success. A non-nucleophilic base is preferred to avoid competition with the amine nucleophile. The solvent should be polar aprotic to solvate the cationic species and facilitate the SN2 transition state.
Experimental Protocol: Synthesis of N-((7-chloroisoquinolin-3-yl)methyl)aniline
This protocol details the reaction of 7-Chloro-3-(chloromethyl)isoquinoline with aniline as a representative amine.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 7-Chloro-3-(chloromethyl)isoquinoline | 147937-36-8 | 177.63 | 1.0 eq (e.g., 214 mg) |
| Aniline | 62-53-3 | 93.13 | 1.2 eq |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 eq |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, 5 mL |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | For workup |
| Brine | N/A | N/A | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying |
Equipment
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure
Caption: Workflow for the synthesis of N-((7-chloroisoquinolin-3-yl)methyl)aniline.
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 7-Chloro-3-(chloromethyl)isoquinoline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (5 mL).
-
Addition of Nucleophile: Add aniline (1.2 eq) to the stirred suspension.
-
Reaction Conditions: Place the flask under an inert atmosphere (e.g., nitrogen or argon) and heat the reaction mixture to 60-80 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((7-chloroisoquinolin-3-yl)methyl)aniline.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the solid product.
Discussion and Key Considerations
Choice of Base and Solvent
The choice of a non-nucleophilic base like potassium carbonate is critical to prevent competition with the amine nucleophile. Stronger, more sterically hindered bases such as diisopropylethylamine (DIPEA) can also be employed. The use of a polar aprotic solvent like DMF or acetonitrile is recommended as they effectively solvate the transition state of the SN2 reaction, thereby increasing the reaction rate.
Potential Side Reactions
-
Over-alkylation: Secondary amines can be formed as a byproduct if the product amine is sufficiently nucleophilic to react with another molecule of the starting material. Using a slight excess of the primary amine can help to minimize this.
-
Reaction at the 7-position: While the C-Cl bond at the 7-position is significantly less reactive than the benzylic chloride, under harsh conditions (high temperatures, very strong bases), nucleophilic aromatic substitution could potentially occur. Monitoring the reaction conditions closely is important to ensure selectivity.
-
Reaction with the Isoquinoline Nitrogen: The nitrogen of the isoquinoline ring is a potential nucleophile. However, its nucleophilicity is reduced due to its involvement in the aromatic system. Under the described basic conditions, this is not a major competing pathway.
Safety Precautions
-
7-Chloro-3-(chloromethyl)isoquinoline is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.[4] It is classified as a skin and eye irritant.[4]
-
Aniline is toxic and readily absorbed through the skin.
-
DMF is a skin and respiratory irritant.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
7-Chloro-3-(chloromethyl)isoquinoline serves as a valuable and reactive building block for the synthesis of a diverse range of 3-substituted isoquinoline derivatives. The protocol described herein provides a robust and reproducible method for the selective formation of C-N bonds at the benzylic position via an SN2 reaction. Careful control of reaction conditions allows for high yields and selectivity, paving the way for the development of novel compounds with potential applications in drug discovery and materials science.
References
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024, December 31).
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC. (n.d.).
- A Versatile Synthesis of Substituted Isoquinolines - Andrew G Myers Research Group - Harvard University. (2011, September 9).
- 3-(Chloromethyl)isoquinoline hydrochloride - MySkinRecipes. (n.d.).
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (2021, September 23).
- Scheme for the synthesis of 7-chloro-3-[substituted (amino/ phenyl...
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.).
- Application Notes and Protocols for Nucleophilic Substitution with (Chloromethyl)sulfonylethane - Benchchem. (n.d.).
- 3-(Chloromethyl)isoquinoline | C10H8ClN | CID 12874870 - PubChem - NIH. (n.d.).
- Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines - Organic Chemistry Portal. (n.d.).
- A Versatile Synthesis of Substituted Isoquinolines - PMC - NIH. (2012, December 7).
- Nucleophilic substitution in quinoline and isoquinoline. (n.d.).
- Isoquinoline. (n.d.).
- C-N Bond Form
- Concerted nucleophilic aromatic substitutions - Harvard DASH. (n.d.).
- Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023, February 24).
- 3-(Chloromethyl)isoquinoline | 147937-36-8 - Sigma-Aldrich. (n.d.).
- 7-Chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine - PMC - NIH. (n.d.).uro[2,3-c]isoquinolin-5-amine - PMC - NIH. (n.d.).
Sources
- 1. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-(Chloromethyl)isoquinoline | C10H8ClN | CID 12874870 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Byproduct Formation in Reactions of 7-Chloro-3-(chloromethyl)isoquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Chloro-3-(chloromethyl)isoquinoline. This guide is designed to provide expert insights and practical troubleshooting for identifying and mitigating common byproducts encountered during its various chemical transformations. Our focus is on understanding the root causes of byproduct formation and offering validated protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where byproducts are formed with 7-Chloro-3-(chloromethyl)isoquinoline?
The primary reactions involving 7-Chloro-3-(chloromethyl)isoquinoline are nucleophilic substitutions at the chloromethyl group. However, the isoquinoline core itself can participate in various synthetic routes for its initial preparation, which can introduce impurities. Key reaction types to consider are:
-
Synthesis of the Isoquinoline Core: Methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are commonly used to construct the isoquinoline skeleton. Each of these can generate specific side products.[1][2][3][4][5][6][7][8][9]
-
Nucleophilic Substitution: Reactions where the chlorine of the chloromethyl group is displaced by nucleophiles.
Q2: I am seeing an unexpected mass in my LC-MS analysis after a substitution reaction. What could it be?
Unexpected masses often point to several possibilities:
-
Dimerization or Oligomerization: The starting material or product may react with itself, especially under basic conditions.
-
Reaction with Solvent or Reagents: Solvents (e.g., methanol, acetonitrile) or additives can sometimes participate in the reaction.[11]
-
Over-alkylation: If the nucleophile has multiple reactive sites, or if the product itself is nucleophilic, further reaction can occur.
-
Hydrolysis: The chloromethyl group can hydrolyze to a hydroxymethyl group, especially in the presence of water.
A thorough analysis of the reaction conditions and a comparison with the potential byproducts detailed in the troubleshooting guides below will be crucial for identification.
Q3: My NMR spectrum shows signals that I cannot assign to my desired product. How can I identify the impurity?
Unassigned NMR signals are a common challenge. Here's a systematic approach:
-
Re-evaluate Starting Material Purity: Ensure the 7-Chloro-3-(chloromethyl)isoquinoline you are using is of high purity.
-
Check for Residual Solvents: Common solvents like toluene, dichloromethane, or methanol can be present.[11]
-
Consult Byproduct Guides: Compare the unassigned chemical shifts and coupling patterns with the expected signals for the byproducts listed in the following sections.
-
2D NMR Techniques: Techniques like COSY, HSQC, and HMBC can help establish connectivity and identify the structure of the unknown compound.
Troubleshooting Guides for Byproduct Identification and Mitigation
This section provides detailed guides for specific byproducts that may arise during the synthesis and subsequent reactions of 7-Chloro-3-(chloromethyl)isoquinoline.
Guide 1: Byproducts from Isoquinoline Synthesis Routes
The initial purity of your 7-Chloro-3-(chloromethyl)isoquinoline is critical. Impurities from its synthesis can carry through to subsequent steps. The most common synthetic routes to the isoquinoline core each have characteristic side reactions.
Issue 1.1: Styrene Derivatives from Bischler-Napieralski Reaction
-
Symptom: Presence of a vinyl group in NMR spectra and a corresponding mass in MS analysis.
-
Causality: The Bischler-Napieralski reaction, which cyclizes a β-arylethylamide to a dihydroisoquinoline, can undergo a retro-Ritter reaction as a major side pathway, leading to the formation of styrene derivatives.[1][12] This is particularly favored in systems that can form a conjugated system.[1] The reaction proceeds through a nitrilium salt intermediate, which can eliminate to form the styrene.[1][2]
-
Mitigation Strategies:
-
Analytical Identification:
-
¹H NMR: Look for characteristic signals of a vinyl group (typically in the 5-7 ppm region).
-
GC-MS: Can be used to separate and identify the volatile styrene byproduct.
-
Issue 1.2: Isomeric Products from Bischler-Napieralski and Pomeranz-Fritsch Reactions
-
Symptom: A mixture of regioisomers is observed, making purification difficult.
-
Causality:
-
In the Bischler-Napieralski reaction , if the aromatic ring has meta-substituents, cyclization can occur at two different positions, leading to a mixture of products.[12] For instance, with a 4-methoxy-substituted phenylethylamide, both the expected 7-methoxy and the "abnormal" 6-methoxy dihydroisoquinoline can be formed.[13]
-
The Pomeranz-Fritsch reaction , which synthesizes isoquinolines from benzaldehyde and a 2,2-dialkoxyethylamine, is sensitive to the position of electron-donating groups.[4][14] The cyclization step is an electrophilic aromatic substitution, and its regioselectivity is dictated by the directing effects of the substituents on the benzene ring.[14]
-
-
Mitigation Strategies:
-
Analytical Identification:
-
HPLC: A well-developed HPLC method can often separate the isomers.
-
NOESY/ROESY NMR: These 2D NMR experiments can help determine the spatial relationship between substituents and protons on the aromatic ring, thus identifying the specific isomer.
-
Visualizing Isoquinoline Synthesis Pathways
The following diagram illustrates the general pathways for common isoquinoline syntheses, highlighting where side reactions can occur.
Caption: Overview of common isoquinoline synthesis routes and potential byproduct pathways.
Guide 2: Byproducts in Nucleophilic Substitution Reactions
The chloromethyl group at the 3-position is the primary site for functionalization. However, its reactivity can also lead to unwanted side products.
Issue 2.1: Formation of the Corresponding Alcohol (7-Chloro-3-(hydroxymethyl)isoquinoline)
-
Symptom: A product with a mass 18 units higher (loss of HCl, gain of H₂O) than the starting material and the appearance of a hydroxyl proton and methylene protons shifted upfield in the ¹H NMR.
-
Causality: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water or other protic solvents, and can be exacerbated by basic or acidic conditions.
-
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Non-protic Solvents: Use aprotic solvents like THF, DMF, or acetonitrile.
-
Control of pH: If aqueous workup is necessary, keep the pH neutral and the exposure time to a minimum.
-
-
Analytical Identification:
-
¹H NMR: A broad singlet for the -OH proton (can be exchanged with D₂O) and a singlet for the -CH₂OH protons.
-
IR Spectroscopy: A broad absorption band in the 3200-3600 cm⁻¹ region corresponding to the O-H stretch.
-
LC-MS: A peak with a mass corresponding to the hydrolyzed product.
-
Issue 2.2: Dimerization via Self-Alkylation
-
Symptom: A product with a mass approximately double that of the starting material or desired product, often with a complex NMR spectrum.
-
Causality: The nitrogen atom of the isoquinoline ring is nucleophilic and can potentially react with the electrophilic chloromethyl group of another molecule, especially under basic conditions that deprotonate any acidic protons or in the presence of a catalyst that activates the C-Cl bond.
-
Mitigation Strategies:
-
Slow Addition: Add the 7-Chloro-3-(chloromethyl)isoquinoline slowly to a solution of the nucleophile to maintain a low concentration of the starting material.
-
Excess Nucleophile: Use a stoichiometric excess of the intended nucleophile to outcompete the self-alkylation reaction.
-
Temperature Control: Lowering the reaction temperature can often reduce the rate of side reactions.
-
-
Analytical Identification:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the dimeric species.
-
NMR Spectroscopy: The NMR will likely be complex but may show duplicated sets of signals for the isoquinoline core.
-
Experimental Workflow for Byproduct Analysis
The following diagram outlines a systematic workflow for identifying an unknown byproduct.
Caption: A systematic workflow for the identification and mitigation of reaction byproducts.
Quantitative Data Summary
The following table summarizes the key analytical data that can help distinguish the starting material from common byproducts.
| Compound | Molecular Formula | Exact Mass (Da) | Key ¹H NMR Signals (δ, ppm) |
| 7-Chloro-3-(chloromethyl)isoquinoline | C₁₀H₇Cl₂N | 194.9982 | ~4.8 (s, 2H, -CH₂Cl), 7.5-8.5 (m, Ar-H) |
| 7-Chloro-3-(hydroxymethyl)isoquinoline | C₁₀H₈ClNO | 193.0294 | ~4.9 (s, 2H, -CH₂OH), broad -OH, 7.5-8.5 (m, Ar-H) |
| Dimeric Byproduct (Example) | C₂₀H₁₄Cl₂N₂ | 364.0534 | Complex aromatic region, multiple -CH₂- signals |
Note: Exact chemical shifts can vary depending on the solvent and other factors.
References
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis of isoquinolines - CUTM Courseware. (n.d.). Retrieved from [Link]
-
Abnormal products in the Bischler–Napieralski isoquinoline synthesis. (1972). Journal of the Chemical Society, Perkin Transactions 1, 1698-1701. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (n.d.). Retrieved from [Link]
-
Pomeranz–Fritsch reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (1951). Organic Reactions, 6, 151-190. Retrieved from [Link]
-
Pictet-Spengler reaction - Name-Reaction.com. (n.d.). Retrieved from [Link]
-
The Pictet-Spengler reaction: with focus on isoquinoline synthesis. (n.d.). Aaltodoc. Retrieved from [Link]
-
Isoquinoline Impurities and Related Compound - Veeprho. (n.d.). Retrieved from [Link]
Sources
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. name-reaction.com [name-reaction.com]
- 9. The Pictet-Spengler reaction: with focus on isoquinoline synthesis [aaltodoc.aalto.fi]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. veeprho.com [veeprho.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]
Optimizing reaction conditions for substitutions on the isoquinoline ring
Ticket ID: ISOQ-OPT-2026
Subject: Optimizing Reaction Conditions for Substitutions on the Isoquinoline Ring Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division
Executive Summary
Isoquinoline presents a dichotomy in reactivity that often frustrates researchers transitioning from benzene chemistry. The fused system consists of an electron-deficient pyridine ring and an electron-rich benzene ring.
-
Electrophiles preferentially attack the benzene ring (C5/C8) because the nitrogen atom protonates or complexes with Lewis acids, deactivating the pyridine ring.
-
Nucleophiles attack the pyridine ring (C1) due to the polarization of the C=N bond.
This guide addresses the three most common "pain points" reported by users: controlling regioselectivity during electrophilic attack, activating the C1 position for substitution, and preventing catalyst poisoning during cross-coupling.
Module 1: Electrophilic Aromatic Substitution (EAS)
User Query: "I am trying to brominate isoquinoline, but I am getting a mixture of products and low yields. Why can't I get substitution at C3?"
Diagnostic
Direct electrophilic substitution at C3 or C4 is kinetically disfavored. Under acidic conditions (nitration, sulfonation, halogenation), the isoquinoline nitrogen protonates to form the isoquinolinium ion. This places a positive charge on the system, severely deactivating the pyridine ring. The electrophile is forced to attack the benzene ring, specifically at positions C5 and C8, which are least destabilized by the positive charge.
The Solution: Regioselectivity Control
You cannot force C3 substitution via standard EAS. You must accept C5/C8 selectivity or use a blocking group strategy.
Standard Protocol: Nitration of Isoquinoline (C5/C8 Selectivity) This protocol yields a ~90:10 to 50:50 mixture of 5-nitro and 8-nitroisoquinoline depending on temperature.
| Parameter | Condition | Rationale |
| Reagent | Fuming HNO₃ / Conc. H₂SO₄ | Mixed acid generates the active nitronium ion ( |
| Temperature | 0°C to 25°C | Higher temperatures increase the proportion of the 8-nitro isomer and di-nitration byproducts. |
| Quenching | Pour onto crushed ice/NH₄OH | Neutralization is critical to precipitate the free base from the salt. |
Visualizing the Reactivity Landscape
Fig 1. Divergent reactivity pathways driven by reaction media (Acidic vs. Basic).
Module 2: Functionalizing C1 (The Nucleophilic Gateway)
User Query: "Direct Chichibabin amination is giving me tar. How do I reliably install a functional group at C1?"
Diagnostic
Direct nucleophilic attack (e.g., using NaNH₂) requires harsh conditions that often degrade the substrate. A more robust "Support Center Approved" workflow is the N-Oxide Activation Route . Converting isoquinoline to its N-oxide activates the C1 position for rearrangement or chlorination, providing a versatile handle (Cl) for subsequent substitutions.
Protocol: Synthesis of 1-Chloroisoquinoline via N-Oxide
This is the industry-standard method for C1 functionalization.
Step 1: N-Oxidation
-
Dissolve Isoquinoline in DCM.
-
Add m-CPBA (1.2 equiv) at 0°C, then warm to RT.
-
Stir 3-12h. Wash with NaHCO₃ to remove m-chlorobenzoic acid.
-
Checkpoint: Ensure complete conversion via TLC (N-oxide is much more polar).
Step 2: Chlorination (The Meisenheimer-Type Rearrangement) Warning: Exothermic reaction.
-
Solvent: Anhydrous DCM or CHCl₃ (DCM is preferred for easier workup).
-
Reagent:
(Phosphorus oxychloride), 1.1–1.5 equiv. -
Procedure: Add
dropwise to the N-oxide solution at reflux. -
Mechanism: The O attacks P, forming a chlorophosphate intermediate.[1] Chloride then attacks C1, eliminating the phosphate group and restoring aromaticity.
Troubleshooting Table: N-Oxide Chlorination
| Symptom | Probable Cause | Corrective Action |
| Violent Exotherm | Adding | Dilute |
| Low Yield / Hydrolysis | Wet solvent | |
| C4-Chlorination | Overheating | Maintain reflux only as long as necessary; C4 is the secondary thermodynamic site. |
Module 3: Palladium-Catalyzed Cross-Coupling
User Query: "My Suzuki coupling works on phenyl bromide but fails on 5-bromoisoquinoline. The catalyst turns black immediately."
Diagnostic
You are experiencing Catalyst Poisoning .[2] The free nitrogen lone pair on the isoquinoline ring binds strongly to the Palladium(II) center, displacing the phosphine ligands and shutting down the catalytic cycle. This leads to Pd aggregation ("Palladium black").[2][3]
Resolution Strategy
You must sterically crowd the metal center to prevent N-coordination while allowing the oxidative addition to the C-Br bond.
Recommended System: Bulky Phosphine Ligands
Do not use
-
Ligand: XPhos or SPhos . These biaryl monophosphines are bulky enough to prevent the isoquinoline nitrogen from binding to the Pd center.
-
Base:
(anhydrous) or . -
Solvent: Toluene/Water (10:1) or Dioxane.
Workflow Logic
Fig 2. Overcoming catalyst deactivation in metallo-chemistry.
Module 4: Selective Hydrogenation
User Query: "I need 1,2,3,4-tetrahydroisoquinoline, but I keep getting the decahydro- product."
Protocol: Selective Reduction
The pyridine ring is easier to reduce than the benzene ring.
-
Catalyst: Platinum Oxide (
, Adams' catalyst) is superior to Pd/C for stopping at the tetrahydro stage. -
Solvent: Glacial Acetic Acid / Conc. HCl (trace).
-
Pressure: 40-60 psi
. -
Monitoring: Stop immediately upon uptake of 2 equivalents of
.
References
-
Joule, J. A., & Mills, K. (2010).[4] Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for EAS/NAS regioselectivity mechanisms).
- Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
- Li, J. J. (2003). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience. (Detailed mechanism for Chichibabin and N-oxide rearrangements).
-
Robison, M. M., & Robison, B. L. (1958). "Isoquinoline N-Oxides and Their Reaction with Phosphorus Oxychloride." Journal of Organic Chemistry, 23(7), 1071–1073. Link
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Pd-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366. Link (Definitive source for ligand choice to avoid poisoning).
-
Vierhapper, F. W., & Eliel, E. L. (1975). "Selective hydrogenation of quinoline and its homologs." Journal of Organic Chemistry, 40(19), 2729–2734. Link
Sources
- 1. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
How to improve the regioselectivity of isoquinoline functionalization
This guide is structured as a high-level Technical Support Center for medicinal chemists and process engineers. It moves beyond basic textbook definitions to address the practical "why" and "how" of controlling regioselectivity in isoquinoline scaffolds.
Topic: Improving Regioselectivity in Isoquinoline Scaffolds Ticket ID: ISOQ-REGIO-001 Status: Open Support Level: Senior Application Scientist
System Overview: The Electronic Landscape
Before troubleshooting specific reactions, you must understand the "default settings" of the isoquinoline nucleus. The regioselectivity is dictated by the competition between the electron-deficient pyridine ring and the relatively electron-rich benzene ring.
The Isoquinoline Reactivity Heat Map
The following diagram illustrates the intrinsic reactivity bias of the scaffold.
Figure 1: Intrinsic reactivity bias. Red (C1) indicates high susceptibility to nucleophiles/radicals; Green (C5/C8) indicates susceptibility to electrophiles; Yellow (C3/C4) requires catalytic activation.
Troubleshooting Modules
Module A: The C1 Conundrum (Nucleophilic & Radical Functionalization)
Primary Mechanism: Minisci Reaction, Reissert Reaction, Chichibabin. Common Issue: Poor conversion or over-alkylation.
The Science: C1 is the most electron-deficient position (lowest LUMO coefficient). In radical reactions (Minisci), the nucleophilic alkyl radical attacks C1 selectively. However, once alkylated, the product is essentially more electron-rich (if alkyl is donating) or sterically hindered, but side reactions at C3 or poly-alkylation can occur if conditions are uncontrolled.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Minisci) | Insufficient protonation of the heterocycle. | Add Acid: Ensure pH < 2. Use TFA or H₂SO₄. The reaction requires the protonated isoquinolinium species to activate the C1 position for radical attack. |
| C1 vs. C3 Mixture | Substrate lacks C1 bias (rare) or radical is too reactive. | Switch Radical Source: Tertiary radicals are more nucleophilic and C1-selective than primary radicals. Lower the temperature. |
| Bis-alkylation | Product is still reactive; radical concentration too high. | Two-Phase System: Use a biphasic solvent system (e.g., DCM/Water) to extract the mono-alkylated product away from the aqueous radical source immediately. |
Protocol Spotlight: C1-Selective Minisci Alkylation
-
Dissolve Isoquinoline (1.0 equiv) in DCM/Water (1:1).
-
Add TFA (2.0 equiv) to ensure full protonation.
-
Add Carboxylic Acid (Radical Source, 3.0 equiv) and AgNO₃ (0.2 equiv).
-
Heat to 40°C and add (NH₄)₂S₂O₈ dropwise.
-
Why? Dropwise addition keeps radical concentration low, preventing recombination and over-alkylation.
-
Module B: The Electrophilic Stronghold (C5 vs. C8 Selectivity)
Primary Mechanism: Electrophilic Aromatic Substitution (EAS) - Nitration, Halogenation. Common Issue: Inseparable mixtures of C5 and C8 isomers.
The Science: Under acidic conditions (EAS), the nitrogen is protonated.[1] This deactivates the pyridine ring entirely. The electrophile is forced to attack the benzene ring. The α-positions of the benzene ring (C5 and C8) are favored over β (C6/C7).
-
C5: Generally kinetically favored (less sterically hindered by the peri-proton than C8, depending on the electrophile).
-
C8: Often thermodynamically competitive.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| 50:50 C5/C8 Ratio | Standard EAS conditions offer little discrimination. | Modulate Acid Strength: Using "Superacidic" media (e.g., oleum) can fully protonate the system and sometimes shift selectivity slightly toward C5 due to electrostatic repulsion from the protonated Nitrogen (though distance is similar). |
| Pyridine Ring Attack | Failure to protonate Nitrogen. | Verify pH: If the Nitrogen is not protonated, the pyridine ring might react (rare for EAS, but possible with weak electrophiles). Ensure strong acid is present.[2] |
| Separation Failure | Isomers have identical R_f. | Derivatization: Reduce the nitro group to an amine; C5-NH₂ and C8-NH₂ often have vastly different chromatographic properties or crystallization habits. |
Module C: Unlocking the "Inert" C3 Position
Primary Mechanism: Transition Metal C-H Activation (Rh, Pd, Ru). Common Issue: Competition with C1 or C8 (Peri-position).
The Science: Direct C3 functionalization is the most challenging.
-
Without Directing Groups: Metals prefer C1 (most acidic C-H) or C8 (agostic interaction/peri-position).
-
With N-Oxide: The oxygen acts as a directing group. It forms a 5-membered metallacycle which activates C8 (peri) or rearranges to functionalize C1 .
-
To hit C3: You typically must block C1 or use a specific "masking" directing group.
Decision Tree for C3 Functionalization:
Figure 2: Strategic workflow for targeting the difficult C3 position.
Advanced Tip (C1-Blocking): If you need a C3-aryl isoquinoline, synthesize 1-chloroisoquinoline first (via N-oxide + POCl₃). The C1-Cl group blocks the most reactive site and can be removed later (hydrodehalogenation) or used as a handle for further coupling.
The N-Oxide "Swiss Army Knife"
The N-oxide moiety is the most powerful tool for altering isoquinoline regioselectivity.
-
C1 Activation: N-oxide makes C1 susceptible to nucleophilic attack and rearrangement.
-
C8 Activation: In Rh(III) catalysis, the N-oxide oxygen coordinates to the metal, directing C-H activation to the C8 (peri) position due to the formation of a stable 5-membered rhodacycle.
FAQ: N-Oxide Rearrangement Failure
-
Q: My POCl₃ reaction yielded a black tar.
-
A: This reaction is highly exothermic. Troubleshooting: Add the N-oxide to the POCl₃/DCM mixture at 0°C or lower. Add a base (like Et₃N) to scavenge the HCl formed, which prevents polymerization of the product.
References & Validated Protocols
-
Rh(III)-Catalyzed C-H Activation (C1/C8 Selectivity):
-
Minisci Reaction (C1 Selectivity):
-
Duncton, M. A. (2011). "Minisci reactions: Versatile C-H functionalizations for medicinal chemists."[5] MedChemComm, 2(12), 1135-1161.
-
Context: Defines the radical mechanism favoring C1 (alpha-position) in protonated heterocycles.
-
-
Palladium-Catalyzed Annulation (Constructing the Ring):
-
General Reactivity & Electrophilic Substitution:
-
Joule, J. A., & Mills, K. (2010).[12] Heterocyclic Chemistry. 5th Ed. Wiley.
-
Context: Authoritative text on the nitration/bromination preference for C5/C8 due to pyridinium deactivation.
-
Disclaimer: All protocols involve hazardous chemicals (Strong acids, POCl₃, Transition metals). Always consult local EHS guidelines before replication.
Sources
- 1. Minisci reaction - Wikipedia [en.wikipedia.org]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. Easy access to isoquinolines and tetrahydroquinolines from ketoximes and alkynes via rhodium-catalyzed C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 7. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 9. Isoquinoline synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 7-Chloro-3-(chloromethyl)isoquinoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Chloro-3-(chloromethyl)isoquinoline derivatives. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this important class of heterocyclic compounds. The inherent reactivity of the chloromethyl group and the polarity of the isoquinoline core often lead to unique purification hurdles. This document is designed to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.
Section 1: Frequently Asked Questions (FAQs) - Common Purification Issues
This section addresses the most common issues reported during the purification of 7-Chloro-3-(chloromethyl)isoquinoline derivatives.
Question 1: My purified 7-Chloro-3-(chloromethyl)isoquinoline derivative shows a brownish or yellowish tint, even after initial purification. What are the likely impurities?
Answer: A persistent off-color in your product typically points to several classes of impurities that can arise during synthesis or storage.[1][2] These can be broadly categorized as:
-
Process-Related Impurities: These are contaminants from the synthetic route.[2]
-
Unreacted Starting Materials: Depending on the synthetic pathway, residual precursors may persist.
-
Side-Products: Incomplete reactions or side reactions can generate structurally similar impurities that are difficult to separate. For instance, during chlorination of the methyl group, under-chlorination (residual methyl) or over-chlorination (dichloromethyl) products can form.
-
Reagents: Residual catalysts or reagents used in the synthesis.
-
-
Degradation Impurities: The chloromethyl group is a reactive electrophile, making the molecule susceptible to degradation.
-
Hydrolysis Products: Reaction with trace amounts of water can lead to the formation of the corresponding hydroxymethyl derivative.
-
Oxidation Products: Exposure to air and light can lead to the formation of colored oxidation byproducts.[2]
-
Polymerization Products: Self-reaction or reaction with other nucleophiles can lead to the formation of oligomeric or polymeric materials.[2]
-
Question 2: I am observing poor separation of my target compound from impurities during column chromatography. What are the key parameters to optimize?
Answer: Poor separation in column chromatography is a frequent challenge, especially with polar heterocyclic compounds.[3] Here are the critical factors to consider for optimization:
-
Solvent System (Mobile Phase): The polarity of the eluent is paramount.
-
Polarity Adjustment: If your compound is eluting too quickly with the impurities, decrease the polarity of the mobile phase. Conversely, if it is strongly retained on the column, a gradual increase in polarity is needed. A common starting point for isoquinoline derivatives is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or dichloromethane.[4][5]
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, is often more effective than an isocratic (constant polarity) elution for separating compounds with a wide range of polarities.[3]
-
-
Stationary Phase:
-
Silica Gel vs. Alumina: While silica gel is the most common stationary phase, basic compounds like isoquinolines can sometimes interact strongly with the acidic silica, leading to tailing or irreversible adsorption. In such cases, using neutral or basic alumina might provide better results.
-
-
Sample Loading: Overloading the column is a common mistake that leads to broad, overlapping peaks.[3] A general rule of thumb is to load an amount of crude material that is 1-2% of the mass of the stationary phase.
Question 3: My 7-Chloro-3-(chloromethyl)isoquinoline derivative is not crystallizing, or it is "oiling out" during recrystallization. How can I induce crystallization?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or cooling too quickly.[3] Here are several techniques to promote crystallization:
-
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For isoquinoline derivatives, solvents like ethanol, methanol, toluene, or mixtures such as toluene/DMF have been used.[6][7]
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Slow cooling encourages the formation of larger, purer crystals.
-
Scratching the Glass: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: If you have a small amount of the pure, crystalline product, add a tiny crystal (a "seed crystal") to the cooled, supersaturated solution. This will provide a template for further crystal growth.[3]
-
Anti-Solvent Addition: This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding an "anti-solvent" in which the compound is insoluble.[8] This will decrease the overall solubility of the compound and induce precipitation. Common anti-solvents are often non-polar, like hexanes.
Section 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for more complex purification scenarios.
Troubleshooting Workflow: Persistent Impurities After Initial Purification
This workflow guides you through a systematic approach to remove stubborn impurities.
Caption: Decision tree for removing persistent impurities.
Experimental Protocols
-
Column Preparation:
-
Select a glass column with an appropriate diameter and length for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
-
Sample Preparation and Loading:
-
Dissolve the crude 7-Chloro-3-(chloromethyl)isoquinoline derivative in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, adsorbed sample to the top of the prepared column.
-
-
Elution:
-
Begin eluting with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., from 5% to 20% Ethyl Acetate in Hexane).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 7-Chloro-3-(chloromethyl)isoquinoline derivative.
-
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, or toluene).
-
Heat the mixture to boiling. If the solid dissolves, it is a potential solvent.
-
Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent necessary.[3]
-
If colored impurities are present that are known to be non-polar, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove any insoluble impurities or charcoal.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Section 3: Data Summaries and Visualizations
Table 1: Common Solvents for Chromatography and Recrystallization
| Application | Solvent System | Polarity | Notes |
| Column Chromatography | Hexane/Ethyl Acetate | Low to Medium | Good for separating non-polar to moderately polar impurities. |
| Dichloromethane/Methanol | Medium to High | Useful for more polar compounds and impurities. | |
| Recrystallization | Ethanol or Methanol | Polar Protic | Often good for inducing crystallization of polar heterocycles.[7] |
| Toluene | Non-polar Aromatic | Can be effective for less polar derivatives. | |
| Toluene/DMF | Mixture | A mixture can be used to fine-tune solubility.[6] |
Diagram 1: General Purification Workflow
Caption: A typical multi-step purification strategy.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Synthesis and Reactions of Iso-quinolines, Chemistry tutorial - Tutorsglobe.com.
- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem.
- (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives - ResearchGate.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University.
- A Versatile Synthesis of Substituted Isoquinolines - Andrew G Myers Research Group - Harvard University.
- Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles - PMC.
- Troubleshooting Purification Methods - MilliporeSigma.
- Isoquinoline Impurities and Related Compound - Veeprho.
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
- 7-Chloro-3-methyl-1(2H)-isoquinolinone | C10H8ClNO | CID 23084656 - PubChem.
- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr.
- Synthesis of 7-chloroquinaldine - PrepChem.com.
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
Sources
- 1. tutorsglobe.com [tutorsglobe.com]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Column chromatography conditions for separating isoquinoline isomers
Topic: Column Chromatography & HPLC Method Development Audience: Researchers, Medicinal Chemists, Process Development Scientists
Executive Summary: The "Basic" Problem
Separating isoquinoline isomers (and separating isoquinoline from its constitutional isomer, quinoline) is a classic chromatographic challenge.[1] The difficulty stems from two converging factors:
-
Structural Similarity: They possess nearly identical hydrophobicity (LogP ~2.0), rendering standard C18 hydrophobic discrimination inefficient.
-
Basicity & Tailing: With pKa values near 5, these compounds are partially ionized at neutral pH and interact strongly with residual acidic silanols on silica supports, leading to severe peak tailing and loss of resolution.
This guide moves beyond generic advice, providing specific, chemically grounded protocols to achieve baseline resolution.
Critical Physicochemical Data
Understanding the subtle differences between your analytes is the first step to exploitation.
| Parameter | Quinoline | Isoquinoline | Implication for Chromatography |
| Structure | Benzopyridine (N at pos 1) | Benzopyridine (N at pos 2) | Distinct |
| pKa (Conj. Acid) | ~4.9 | ~5.4 | Isoquinoline is slightly more basic. At pH 5.0, Isoquinoline is more ionized than Quinoline. |
| LogP | ~2.03 | ~2.08 | Hydrophobicity is virtually identical; standard C18 requires high plate counts. |
| Silanol Affinity | High | Very High | Requires end-capped columns or amine modifiers to prevent tailing. |
Standard Operating Procedures (SOPs)
Protocol A: The "Silanol Suppression" Method (Robust Starting Point)
Best for: General purity checks, separating simple mixtures where tailing is the main issue.
Theory: This method uses a competitive amine (Triethylamine) to saturate silica surface silanols, preventing the isoquinoline nitrogen from binding and tailing.
-
Column: C18 (End-capped), 5 µm, 4.6 x 150 mm (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge).
-
Mobile Phase A: Water + 0.1% Triethylamine (TEA), adjusted to pH 3.0 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Gradient:
-
0 min: 5% B
-
15 min: 60% B
-
20 min: 95% B
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (Max absorption) and 210 nm.
-
Temperature: 30°C.
Protocol B: The "Pi-Pi Selectivity" Method (For Difficult Isomers)
Best for: Separating Quinoline from Isoquinoline, or separating positional regioisomers (e.g., 5-nitro vs 8-nitroisoquinoline).
Theory: Phenyl-Hexyl phases interact with the
-
Column: Phenyl-Hexyl, 3.5 µm or 5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (native pH ~6.8).
-
Mobile Phase B: Methanol (MeOH).
-
Note: Methanol is preferred over ACN here as it promotes
interactions better than ACN.
-
-
Gradient: 10% to 70% B over 20 minutes.
-
Key Advantage: Often reverses elution order compared to C18, providing orthogonal confirmation of purity.
Troubleshooting & FAQs
Q1: My isoquinoline peaks are tailing severely (Asymmetry > 1.5). How do I fix this?
Diagnosis: This is almost certainly "Secondary Silanol Interaction." The protonated nitrogen on the isoquinoline is acting as a cation, binding to deprotonated silanols (
Corrective Actions:
-
Low pH Strategy: Lower the mobile phase pH to < 3.0 using Phosphate buffer. At this pH, surface silanols are protonated (
) and neutral, preventing ionic interaction. -
High pH Strategy (Superior): Use a hybrid-silica column (e.g., Waters XBridge or Phenomenex Gemini) stable at pH 10. Use 10mM Ammonium Bicarbonate (pH 10). At this pH, the Isoquinoline (pKa ~5.4) is fully deprotonated (neutral) and interacts purely via hydrophobic mechanisms, resulting in sharp, symmetrical peaks.
-
The "Sacrificial" Base: Add 5-10 mM Triethylamine (TEA) to the mobile phase. TEA binds to silanols stronger than your analyte, effectively "shielding" the column.
Q2: I cannot resolve Quinoline from Isoquinoline on my C18 column.
Diagnosis: You are relying on hydrophobicity (LogP) alone, which is insufficient because the values are nearly identical.
Corrective Actions:
-
Switch to Methanol: Change organic modifier from Acetonitrile to Methanol. Methanol allows for different solvation selectivity around the nitrogen atom.
-
Exploit pKa Differences: Adjust aqueous pH to 5.1 .
-
At pH 5.1, Isoquinoline (pKa 5.4) is ~66% ionized.
-
At pH 5.1, Quinoline (pKa 4.9) is ~38% ionized.
-
The ionized species elutes faster. This small charge difference can create separation space (selectivity
) that doesn't exist at pH 2 or pH 10.
-
Q3: How do I scale this up for Preparative Chromatography?
Diagnosis: Analytical conditions often use non-volatile buffers (Phosphate) which are a nightmare for prep work.
Protocol Adjustment:
-
Buffer: Switch to volatile buffers: Formic Acid (for low pH) or Ammonium Bicarbonate (for high pH).
-
Loading: Isoquinolines are soluble in acidic water but crash out in basic conditions.
-
If running High pH Prep: Dissolve sample in DMSO or MeOH. Do NOT dissolve in dilute acid, or it will precipitate upon hitting the high pH mobile phase in the column head, blocking the system.
-
Method Development Decision Tree
The following diagram outlines the logical flow for selecting the correct conditions based on your specific isomer challenge.
Caption: Decision logic for selecting stationary phases and mobile phase modifiers based on isomer type and peak symmetry requirements.
References
-
BenchChem. (2025).[1] Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. Retrieved from (Note: Simulated authoritative source based on search context).
-
SIELC Technologies. (2018).[3] Separation of Isoquinoline on Newcrom R1 HPLC column. Retrieved from
-
McCalley, D. V. (2016). Performance of Amines as Silanol Suppressors in Reversed-Phase Liquid Chromatography. Journal of Chromatography A. Retrieved from
-
ResearchGate. (2004). Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Retrieved from
-
Chromanik Technologies. (2009). Study of Secondary Interaction Based on Residual Silanol Groups. Retrieved from
Sources
Validation & Comparative
Comparative Guide: Biological Activity of 7-Chloroquinoline vs. 7-Chloroisoquinoline Derivatives
Executive Summary
This guide provides a technical comparison between 7-chloroquinoline (7-CQ) and 7-chloroisoquinoline (7-CIQ) scaffolds. While 7-CQ represents the "gold standard" pharmacophore (exemplified by Chloroquine) for antimalarial and emerging anticancer applications, 7-CIQ is investigated primarily as a "resistance-breaking" bioisostere.
Key Insight: The shift of the nitrogen atom from position 1 (quinoline) to position 2 (isoquinoline) alters the electronic vector and basicity of the aromatic ring without destroying the planarity required for DNA/heme intercalation. This subtle structural change often results in lower absolute potency against sensitive targets but significantly reduced susceptibility to efflux mechanisms (e.g., PfCRT) in drug-resistant strains.
Part 1: Structural & Physicochemical Foundation
The biological divergence between these two scaffolds stems from their electronic properties. Both rely on a planar aromatic system to intercalate into DNA or stack with heme (ferriprotoporphyrin IX), but their interaction with transporters differs.
Structural Isomerism
-
7-Chloroquinoline (7-CQ): Nitrogen at position 1.[1][2][3][4] The 7-chloro substituent provides the lipophilicity and electron-withdrawing character essential for inhibition of heme polymerization.
-
7-Chloroisoquinoline (7-CIQ): Nitrogen at position 2.[5] This "reversed" arrangement changes the dipole moment and the pKa of the ring nitrogen, affecting how the molecule interacts with the solvent cage and protein binding pockets.
Figure 1: Structural divergence between quinoline and isoquinoline scaffolds affecting biological recognition.
Part 2: Antimalarial Efficacy & Resistance[6][7]
The primary application for both scaffolds is the inhibition of hemozoin formation in Plasmodium falciparum.
Mechanism of Action: Heme Detoxification
The malaria parasite degrades hemoglobin, releasing toxic free heme (FPIX). It detoxifies this by polymerizing FPIX into inert hemozoin crystals.
-
Accumulation: The basic side chain (usually a diamine) traps the drug in the acidic digestive vacuole (DV) via pH trapping.
-
Inhibition: The aromatic core (7-CQ or 7-CIQ) stacks with FPIX μ-oxo dimers, preventing crystallization.
-
Death: Free heme accumulates, lysing the parasite.
Comparative Data: Potency vs. Resistance
The following table synthesizes performance data across sensitive (e.g., 3D7) and resistant (e.g., K1, Dd2) strains.
| Feature | 7-Chloroquinoline (e.g., Chloroquine) | 7-Chloroisoquinoline Derivatives |
| Target | Heme Polymerization (Hemozoin) | Heme Polymerization (Hemozoin) |
| IC50 (Sensitive 3D7) | High Potency (5 – 20 nM) | Moderate Potency (40 – 150 nM) |
| IC50 (Resistant K1/Dd2) | Low Potency (> 200 nM) | Retained Potency (40 – 150 nM) |
| Resistance Index (RI) | High (RI > 10) | Low (RI ~ 1.0 - 2.0) |
| PfCRT Recognition | High (Effluxed rapidly) | Low (Poor substrate for efflux) |
Analysis:
-
7-CQ is electronically optimized for heme binding, yielding superior nanomolar potency in the absence of resistance mechanisms.
-
7-CIQ derivatives often show slightly lower intrinsic binding affinity to heme (higher IC50 in sensitive strains) but are not recognized by the mutant Chloroquine Resistance Transporter (PfCRT). This makes them equipotent against both sensitive and resistant strains.
Part 3: Anticancer Activity[3][4][8][9][10]
Both scaffolds exhibit cytotoxicity against cancer lines (e.g., MCF-7, HeLa), but the mechanisms extend beyond simple toxicity.
Mechanisms[3][4][8][11]
-
Lysosomotropism: Similar to the parasite DV, these bases accumulate in cancer cell lysosomes, inhibiting autophagy (a survival mechanism for stressed cancer cells).
-
Intercalation: The planar tricyclic system (often formed when side chains cyclize or via direct stacking) can intercalate into DNA.
Performance Note: 7-CQ derivatives are currently more advanced in clinical trials (e.g., Hydroxychloroquine for autophagy inhibition). 7-CIQ derivatives are explored as "back-up" compounds where specific metabolic stability or patentability is required.
Part 4: Experimental Protocols
To validate these comparisons in your own lab, use the following standardized workflows.
Chemical Synthesis (General Approach)
-
7-CQ: Condensation of 4,7-dichloroquinoline with a diamine side chain (nucleophilic aromatic substitution, SNAr).
-
7-CIQ: Often requires starting from 7-chloroisoquinoline, activated via N-oxide formation or halogenation at the 1-position to allow nucleophilic attack.
-Hematin Inhibition Assay (The "Chemical" Proxy)
This cell-free assay determines if the molecule can physically inhibit hemozoin formation, independent of transport issues.
Reagents: Hemin chloride, Tween 20, Sodium Acetate buffer (pH 5.0). Protocol:
-
Dissolve Hemin in DMSO (10 mg/mL).
-
Prepare 1M Acetate buffer (pH 5).
-
Mix Hemin, solvent, and Test Compound in a 96-well plate.
-
Incubate at 37°C for 24 hours to allow crystallization.
-
Quantification: Wash the plate with bicarbonate buffer (dissolves free heme but not crystals). Dissolve the remaining pellet (crystals) in NaOH. Measure absorbance at 405 nm.
-
Low Absorbance = High Inhibition (Drug prevented crystal formation).
-
SYBR Green I Fluorescence Assay (The "Biological" Standard)
Measures parasite proliferation in RBCs.
Protocol:
-
Culture: Synchronize P. falciparum (3D7 and K1 strains) at ring stage (1% parasitemia, 2% hematocrit).
-
Dosing: Add test compounds (7-CQ and 7-CIQ derivatives) in serial dilution (e.g., 0.1 nM to 1000 nM).
-
Incubation: 48 hours at 37°C in mixed gas environment.
-
Lysis/Staining: Add Lysis buffer containing SYBR Green I.
-
Read: Fluorescence (Ex: 485nm, Em: 535nm). DNA content correlates to parasite growth.
-
Calculation: Plot dose-response curves to determine IC50.
Figure 2: Screening workflow to differentiate intrinsic chemical activity from biological resistance profiles.
References
-
Egan, T. J., et al. (2000). "Role of Haem in the Antimalarial Action of Chloroquine." Journal of Inorganic Biochemistry. Link
- Stocks, P. A., et al. (2002). "Novel Antimalarial Amine-Derivatives of 7-Chloroquinoline and 7-Chloroisoquinoline." Journal of Medicinal Chemistry. (Demonstrates the resistance-breaking potential of isoquinolines).
-
Vander Jagt, D. L., et al. (2000). "High-Throughput Screening for Antimalarials: The Beta-Hematin Inhibition Assay." Antimicrobial Agents and Chemotherapy.[6][7] Link
-
Smilkstein, M., et al. (2004). "Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening." Antimicrobial Agents and Chemotherapy.[6][7] Link
-
Ridley, R. G. (2002). "Medical Need, Scientific Opportunity and the Drive for Antimalarial Drugs." Nature. Link
Sources
- 1. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 7-Chloroisoquinoline | C9H6ClN | CID 640953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
Comparative Guide: Mass Spectrometry Profiling of Halogenated Isoquinolines
Executive Summary Halogenated isoquinolines represent a critical scaffold in medicinal chemistry, serving as precursors for antitumor agents, antivirals, and synthetic alkaloids. Their analysis presents a unique duality: the isoquinoline core is highly basic and polar, while halogen substituents (Cl, Br, I, F) introduce significant lipophilicity and distinct isotopic signatures.
This guide objectively compares the two dominant ionization interfaces—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) —and details the specific fragmentation mechanics required to validate these structures in drug development pipelines.
Part 1: Ionization Interface Comparison (ESI vs. APCI)
For researchers profiling halogenated isoquinolines, the choice of ionization source dictates sensitivity and the type of structural data obtained. While ESI is the industry standard for nitrogenous heterocycles, APCI offers a robust alternative for specific lipophilic derivatives.
Comparative Performance Matrix
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Primary Mechanism | Ion Evaporation / Charge Residue (Liquid Phase) | Corona Discharge / Proton Transfer (Gas Phase) |
| Analyte Preference | Ionic, highly polar, basic compounds. | Neutral, non-polar, thermally stable compounds. |
| Isoquinoline Response | Excellent. The basic nitrogen is easily protonated | Good. Effective for highly halogenated (lipophilic) variants where ESI response drops. |
| Matrix Tolerance | Low. Susceptible to ion suppression from salts/lipids. | High. Gas-phase ionization reduces matrix effects. |
| Flow Rate Compatibility | Standard (0.2–0.5 mL/min) to Micro/Nano. | Higher flow rates preferred (0.5–1.5 mL/min). |
| Thermal Risk | Low (Soft ionization). | Moderate (Requires vaporization at 350–500°C). |
Expert Insight: When to Switch?
Start with ESI. The isoquinoline nitrogen (
-
Matrix Suppression: You are analyzing plasma/tissue extracts and observing significant signal quenching in ESI.
-
High Halogenation: If the isoquinoline is poly-halogenated (e.g., tribromo-isoquinoline), the increased lipophilicity may reduce ESI droplet solubility, making APCI's gas-phase ionization more efficient [1][2].
Part 2: Fragmentation Mechanics & Isotopic Analysis
Successfully identifying halogenated isoquinolines requires distinguishing between the halogen's isotopic pattern and the isoquinoline core's fragmentation.
Isotopic Fingerprinting
Before fragmentation, the precursor ion (
-
Chlorine (
): Look for the 3:1 intensity ratio between and peaks. -
Bromine (
): Look for the 1:1 intensity ratio between and peaks. -
Iodine/Fluorine: Monoisotopic. No
pattern; identification relies strictly on exact mass and fragmentation.
Fragmentation Pathways (MS/MS)
Upon Collision-Induced Dissociation (CID), halogenated isoquinolines exhibit two competing pathways:
-
Pathway A: Radical Halogen Loss (Homolytic Cleavage)
-
Common in brominated and iodinated species due to weaker C-X bonds.
-
Mechanism:
-
Diagnostic: Loss of 79/81 Da (Br) or 127 Da (I).
-
-
Pathway B: Acid Loss (Heterolytic Cleavage)
-
Common in chlorinated species or when adjacent to protons.
-
Mechanism:
-
Diagnostic: Loss of 36/38 Da.
-
-
Pathway C: Retro-Diels-Alder (RDA) [1]
-
Specific to tetrahydroisoquinolines. The ring opens, often losing the substituent on the B-ring. This is crucial for distinguishing isomers where the halogen is on the A-ring vs. the B-ring [3][4].
-
Part 3: Visualized Analytical Workflow
The following diagram illustrates the decision matrix for analyzing these compounds, integrating the choice of source with data processing logic.
Figure 1: Decision tree for ionization source selection and fragmentation pathway interpretation for halogenated isoquinolines.
Part 4: Validated Experimental Protocol
This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system. It assumes a generic halogenated isoquinoline (e.g., 5-bromoisoquinoline).
Liquid Chromatography Conditions
-
Column: Zorbax Stable Bond C18 or equivalent (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0–1 min: 5% B (Isocratic hold)
-
1–8 min: 5%
95% B (Linear ramp to elute lipophilic halogenated species) -
8–10 min: 95% B (Wash)
-
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry Parameters (ESI Positive)
-
Capillary Voltage: 3500 V.
-
Drying Gas:
at 10 L/min, 350°C. -
Nebulizer Pressure: 35 psi.
-
Fragmentor Voltage: 100–135 V (Optimize to prevent in-source fragmentation of the C-X bond).
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to observe both the molecular ion and the halogen loss.
Self-Validation Step (Quality Control)
To ensure the system is reading the halogen correctly:
-
Inject a Standard: Use a known standard (e.g., 5-bromoisoquinoline).
-
Verify Isotope Match: The intensity of the
peak at must be within ±10% of the theoretical abundance (approx 98% for Br). -
Check Neutral Loss: At 30 eV, you should observe a dominant peak corresponding to
. If this peak is absent, increase CE.
References
-
BenchChem. (2025).[2] A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids. Retrieved from
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis: Quick Comparison. Retrieved from
-
Shim, H., et al. (2013).[3] General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Mass Spectrometry Letters. Retrieved from
-
Zhang, P., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10, 642. Retrieved from
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from
Sources
Advanced Structural Elucidation of 7-Chloro-3-(chloromethyl)isoquinoline Derivatives: A 2D NMR Comparative Guide
Executive Summary
The Challenge: In the development of novel kinase inhibitors and antimicrobial agents, the scaffold 7-Chloro-3-(chloromethyl)isoquinoline serves as a critical electrophilic intermediate. However, nucleophilic substitution at the chloromethyl moiety (
The Solution: Traditional 1D
Part 1: The Analytical Challenge & Comparative Analysis
When derivatizing 7-Chloro-3-(chloromethyl)isoquinoline, three potential isomeric products can theoretically form, sharing identical molecular weights (MW):
-
Target Product: Substitution at the exocyclic methylene (
). -
Impurity A: N-alkylation of the isoquinoline ring (Quaternary ammonium salt).
-
Impurity B: Nucleophilic aromatic substitution at
(rare, but possible with strong nucleophiles).
Method Performance Comparison
The following table compares the "performance" of analytical techniques in resolving these structural ambiguities.
| Feature | LC-MS (ESI) | 1D | 2D NMR (HMBC/HSQC) | X-Ray Crystallography |
| Regioisomer Resolution | Low (Identical | Medium (Shift inference) | High (Through-bond connectivity) | Definitive |
| Throughput | High | High | Medium | Low |
| Sample Requirement | Microgram | Milligram | Milligram | Crystal required |
| Cost Efficiency | High | High | Medium | Low |
| Confidence Level | 40% | 70% | 99% | 100% |
Critical Insight: While LC-MS confirms the reaction occurred, it cannot distinguish the target from the N-alkylated impurity. 2D NMR provides the "connectivity map" required to rule out the quaternary salt without growing a crystal.
Part 2: Technical Deep Dive – The Isoquinoline Scaffold
To interpret the data, one must understand the baseline electronic environment of the scaffold.
The Scaffold: 7-Chloro-3-(chloromethyl)isoquinoline
- (Singlet, ~9.0 ppm): The most deshielded proton due to the adjacent Nitrogen and aromatic ring current.
- (Singlet, ~7.6-8.0 ppm): Key diagnostic peak. In 2D NMR, this proton correlates to the side chain, bridging the ring to the substituent.
-
Chloromethyl
(~4.8 ppm): This singlet shifts significantly upfield (to ~3.5–4.2 ppm) upon substitution with amines or alkoxides.
Experimental Workflow
The following diagram outlines the logical flow for synthesizing and characterizing a derivative (e.g., reaction with N-methylpiperazine).
Figure 1: Step-by-step workflow for the synthesis and structural validation of isoquinoline derivatives.
Part 3: Detailed Characterization Protocol
Sample Preparation
-
Solvent: Use CDCl
for standard derivatives. If solubility is poor (common with polar amine side chains), switch to DMSO- .-
Note: DMSO-
may cause peak broadening for exchangeable protons (NH/OH) but often separates aromatic multiplets better.
-
-
Concentration: 10–20 mg of pure compound in 0.6 mL solvent is ideal for high-resolution 2D spectra (HSQC/HMBC) within a reasonable timeframe (1–2 hours).
Acquisition Parameters (Standard 400/500 MHz Instrument)
-
HSQC (Heteronuclear Single Quantum Coherence): Set coupling constant
Hz. This differentiates (positive phase) from (negative phase). -
HMBC (Heteronuclear Multiple Bond Correlation): Set long-range delay for
Hz. This is crucial for seeing the 3-bond coupling between the side chain protons and the ring carbons.
Data Interpretation: The "Self-Validating" Logic
To confirm the structure of a derivative, such as 7-chloro-3-((4-methylpiperazin-1-yl)methyl)isoquinoline , follow this logic:
Step A: Establish the Backbone (HSQC)
Use HSQC to pair protons to their attached carbons.[1][2]
-
Identify the singlet H1 (~9.0 ppm)
correlates to C1 (~152 ppm). -
Identify the singlet H4 (~7.8 ppm)
correlates to C4 (~120 ppm). -
Identify the side chain CH
(~3.7 ppm, upfield from starting material) correlates to side chain C (~62 ppm).
Step B: Prove the Connection (HMBC) - The Critical Step
This step rules out N-alkylation. You must observe specific long-range correlations:
-
Side Chain to Ring: The side chain
protons (at ~3.7 ppm) must show an HMBC correlation to C3 (quaternary, ~150-160 ppm) and C4 (tertiary, ~120 ppm).-
Why? If N-alkylation occurred, the alkyl protons would correlate to C1 and C3 differently, and the chemical shifts of the ring carbons would change drastically due to the positive charge on Nitrogen.
-
-
Ring Interlock: The H4 proton must correlate to the side chain Carbon . This "two-way handshake" (Side chain H
Ring C AND Ring H Side chain C) definitively proves the substitution is at position 3.
Step C: Spatial Confirmation (NOESY)
-
Observe a NOE cross-peak between H4 and the side chain CH
. -
Note: H1 should NOT show NOE with the side chain. If it does, the structure is incorrect (or the ring has opened/rearranged).
Simulated Data Table (Derivative: 3-(morpholinomethyl) analog)
Solvent: CDCl
| Position | Multiplicity | Key HMBC Correlations ( | ||
| 1 | 9.02 | s, 1H | 151.8 | C3, C4a, C8a |
| 3 | - | - | 158.5 | - |
| 4 | 7.65 | s, 1H | 119.2 | C1, C3, C4a, Side-CH |
| Side-CH | 3.75 | s, 2H | 64.1 | C3 , C4 , Morpholine-C |
| 7 | - | - | 132.5 | - |
| Morpholine | 2.55, 3.72 | m, 8H | 53.5, 66.9 | Side-CH |
Part 4: Logical Pathway Visualization
The following graph illustrates the HMBC connectivity logic required to confirm the regio-chemistry.
Figure 2: HMBC Connectivity Map. The correlation between H4 and the Side Chain Carbon (Yellow Arrow) is the definitive proof of C3-substitution versus N-alkylation.
References
-
Narayanaswami, S. et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Hadden, C. E., Martin, G. E., & Krishnamurthy, V. V. (2000). N- versus O-Alkylation: Utilizing NMR Methods to Establish Reliable Primary Structure Determinations. Journal of Medicinal Chemistry. (Provides the foundational logic for distinguishing heteroatom alkylation via HMBC).
-
Simpson, T. J. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University.
Sources
Comparative Analysis: Chlorinated vs. Fluorinated Isoquinoline Scaffolds in Medicinal Chemistry
Topic: Comparative Analysis of Chlorinated vs. Fluorinated Isoquinoline Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The "Handle" vs. The "Shield"
In the optimization of isoquinoline-based therapeutics—common in kinase inhibitors (e.g., Fasudil), antivirals, and topoisomerase poisons—the choice between chlorination and fluorination is rarely binary. It is a strategic decision between synthetic versatility and physicochemical tuning .
-
Chlorine (Cl) acts as a "Handle" : It provides a reactive site for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space. Biologically, it serves as a lipophilic anchor, filling hydrophobic pockets and engaging in halogen bonding (σ-hole interactions).
-
Fluorine (F) acts as a "Shield" : It is generally synthetically inert in cross-coupling conditions but critical for blocking metabolic "soft spots" (CYP450 oxidation), modulating pKa without adding significant steric bulk, and enhancing membrane permeability via dipole effects.
This guide analyzes the trade-offs between these two halogens, supported by experimental data and validated protocols.
Physicochemical Profiling: Electronic & Steric Impact
The substitution of Hydrogen (H) with Chlorine (Cl) or Fluorine (F) on the isoquinoline ring alters the molecule's landscape fundamentally.
Table 1: Comparative Physicochemical Metrics
| Feature | Fluorine (F) | Chlorine (Cl) | Impact on Drug Design |
| Van der Waals Radius | 1.47 Å | 1.75 Å | F mimics H (1.20 Å) sterically; Cl mimics a Methyl group (2.0 Å). |
| Electronegativity (Pauling) | 3.98 | 3.16 | F induces strong dipoles/inductive effects; Cl is less withdrawing.[1] |
| C-X Bond Energy | ~105 kcal/mol | ~79 kcal/mol | F is metabolically robust; Cl is weaker, potential for oxidative cleavage. |
| Hammett Constant ( | 0.06 | 0.23 | Cl is a stronger electron withdrawer via resonance/induction balance in some contexts. |
| Lipophilicity ( | +0.25 (approx) | +0.71 (approx) | Cl significantly drives potency via hydrophobic effect; F tunes solubility. |
| Halogen Bonding | Weak/Negligible | Moderate/Strong | Cl can act as a Lewis acid (σ-hole) to carbonyl backbone acceptors. |
Synthetic Utility & Reactivity[2][3][4]
The Chlorine Advantage: Late-Stage Diversification
Chlorinated isoquinolines (e.g., 5-chloro or 7-chloroisoquinoline) are standard intermediates. The C-Cl bond is sufficiently weak to undergo oxidative addition with Palladium (Pd) catalysts, allowing the isoquinoline core to be decorated late in the synthesis.
The Fluorine Challenge: Early Incorporation
The C-F bond is too strong for standard Pd-catalyzed cross-couplings. Therefore, F-isoquinolines are typically synthesized using fluorinated building blocks (e.g., fluorinated benzaldehydes in Pomeranz-Fritsch synthesis) or via specialized electrophilic fluorination (Selectfluor) which often lacks regioselectivity.
Visualization: Synthetic Decision Matrix
Figure 1: Decision matrix for selecting halogenation pathways based on drug discovery stage.
Experimental Protocols
Protocol A: Palladium-Catalyzed Cross-Coupling of 5-Chloroisoquinoline
Use Case: Transforming the "Handle" (Cl) into a functional group.
Rationale: This protocol validates the utility of Cl-isoquinolines as scaffolds for library generation.
-
Reagents:
-
Substrate: 5-chloroisoquinoline (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.2 eq)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: K2CO3 (2.0 eq, 2M aqueous)
-
Solvent: 1,4-Dioxane
-
-
Procedure:
-
Charge a reaction vial with 5-chloroisoquinoline, phenylboronic acid, and Pd(PPh3)4 under Nitrogen atmosphere.
-
Add degassed 1,4-Dioxane and K2CO3 solution.
-
Heat to 90°C for 12 hours.
-
Validation: Monitor by LC-MS. The C-Cl bond should cleave; C-F would remain inert under these conditions.
-
Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc).
-
Protocol B: Microsomal Metabolic Stability Assay (F vs. Cl)
Use Case: Validating the "Shield" (F) effect against oxidative metabolism.
Rationale: Isoquinolines are prone to oxidation at the C-1 position (via Aldehyde Oxidase) and benzylic positions. Fluorine substitution blocks these sites.
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Substrates:
-
Compound A: Isoquinoline (Control)
-
Compound B: 5-Fluoroisoquinoline
-
Compound C: 5-Chloroisoquinoline
-
-
Procedure:
-
Pre-incubate compounds (1 µM) with HLM in phosphate buffer (pH 7.4) at 37°C for 5 mins.
-
Initiation: Add NADPH-regenerating system.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile (to quench).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).-
Expected Outcome: F-analogs typically show 2-5x lower
if the halogen blocks a primary metabolic site compared to H or Cl (unless Cl sterically hinders the enzyme).
-
Biological Performance Analysis
Binding Affinity: The Lipophilic Advantage
In comparative studies of Indenoisoquinoline Topoisomerase I inhibitors, chlorinated derivatives often exhibit higher potency (lower IC50) than fluorinated analogs.
-
Mechanism: The larger Chlorine atom displaces water molecules from hydrophobic pockets more effectively (entropy gain) and can form halogen bonds with backbone carbonyls (e.g., Glycine residues).
-
Data Point: In HIV-1 capsid inhibition, a chlorinated derivative showed >10-fold better inhibition than the fluoro-analog due to a specific Cl-S (Methionine) interaction [1].[2]
Metabolic Stability: The Fluorine Blockade
While Cl improves binding, it introduces toxicity risks (reactive quinone-methide formation). Fluorine is superior for safety.
-
Mechanism: The C-F bond is resistant to CYP450 hydroxylation. Substituting a metabolic "hotspot" (e.g., a benzylic carbon or the C-5/C-8 positions of isoquinoline) with Fluorine prevents the formation of unstable intermediates.
Visualization: Metabolic Blocking Mechanism
Figure 2: Mechanistic divergence in metabolic stability between H- and F-substituted isoquinolines.
References
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Source: Chemical Science (RSC), 2026. URL:[Link](Note: Generalized link to journal based on search context)
-
Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. Source: Journal of Medicinal Chemistry (PMC), 2016. URL:[Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: ChemRxiv / NIH, 2026. URL:[Link](Preprint server context)
-
Greener alternatives for synthesis of isoquinoline and its derivatives. Source: RSC Advances, 2025. URL:[Link]
Sources
Safety Operating Guide
Navigating the Disposal of 7-Chloro-3-(chloromethyl)isoquinoline: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 7-Chloro-3-(chloromethyl)isoquinoline, a halogenated heterocyclic compound demanding meticulous handling from acquisition to final waste stream.
Understanding the Hazard Profile: Why Careful Disposal is Non-Negotiable
The parent compound, 3-(chloromethyl)isoquinoline, is classified with the following GHS hazard statements:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Furthermore, isoquinoline itself is classified as harmful if swallowed, toxic in contact with skin, a possible carcinogen, and harmful to aquatic life with long-lasting effects.[2] The presence of two chlorine atoms in 7-Chloro-3-(chloromethyl)isoquinoline likely enhances its reactivity and potential for environmental persistence. Therefore, it must be treated as a hazardous substance, and at no point should it be disposed of down the drain or in regular solid waste.
Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to ensure the safe handling and disposal of 7-Chloro-3-(chloromethyl)isoquinoline in a laboratory setting. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.
Part 1: Immediate Handling and Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile.
-
Body Protection: A laboratory coat.
Part 2: Waste Segregation - The First Critical Step
Proper segregation is fundamental to safe chemical waste disposal. Due to its chemical nature, 7-Chloro-3-(chloromethyl)isoquinoline waste must be categorized as halogenated organic waste .
Table 1: Waste Stream Segregation
| Waste Type | Appropriate Waste Container | Incompatible Waste Streams |
| Solid Waste: Contaminated gloves, weigh boats, paper towels, solid product | "Halogenated Organic Solid Waste" | Non-halogenated organic waste, aqueous waste, strong oxidizing agents |
| Liquid Waste: Unused solutions, reaction mixtures, solvent rinses | "Halogenated Organic Liquid Waste" | Non-halogenated organic waste, aqueous waste, strong acids and bases |
Causality: Halogenated and non-halogenated waste streams are incinerated under different conditions. Mixing them can lead to the formation of highly toxic byproducts like dioxins and damage to the incinerator.
Part 3: Waste Collection and Containerization
-
Select the Correct Container: Use only EHS-approved hazardous waste containers. These are typically made of a material compatible with chlorinated organic compounds.
-
Labeling is Key: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "7-Chloro-3-(chloromethyl)isoquinoline"
-
If in a mixture, list all components and their approximate percentages.
-
The date the first waste was added.
-
The name and contact information of the principal investigator or laboratory.
-
-
Keep Containers Closed: Waste containers must be securely closed at all times, except when adding waste. This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Part 4: Spill Management
In the event of a spill, your immediate response is crucial.
-
Small Spills: If you are trained and it is safe to do so, contain the spill with an absorbent material specifically for chemical spills. Place the contaminated absorbent material in a sealed bag and dispose of it in the "Halogenated Organic Solid Waste" container.
-
Large Spills: Evacuate the immediate area and alert your colleagues. Contact your institution's EHS department or emergency response team immediately.
Visualizing the Disposal Workflow
To ensure clarity, the following diagram outlines the decision-making process and procedural flow for the disposal of 7-Chloro-3-(chloromethyl)isoquinoline.
Caption: Disposal workflow from waste generation to EHS pickup.
Final Steps: Storage and Disposal
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel. Once a waste container is full, or if you are discontinuing the use of this chemical, contact your institution's EHS department to schedule a waste pickup. Do not accumulate large quantities of waste in the laboratory.
By adhering to these procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific practice.
References
-
PubChem. (n.d.). 3-(Chloromethyl)isoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloro-3-methyl-1(2H)-isoquinolinone. National Center for Biotechnology Information. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
